tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIMDDMLRIZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593189 | |
| Record name | tert-Butyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28387-66-8 | |
| Record name | tert-Butyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis from 3-aminobenzyl alcohol
Technical Whitepaper: Synthesis of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate from 3-Aminobenzyl Alcohol
Executive Summary
This guide details the synthesis of This compound (also known as N-Boc-3-hydroxybenzylamine) starting from 3-aminobenzyl alcohol .
This transformation represents a functional group transposition challenge. The starting material possesses an aromatic amine and a benzylic alcohol, whereas the target requires a phenolic hydroxyl group and a protected benzylic amine. Consequently, the synthesis cannot proceed via direct protection; it requires a systematic "swap" of functionality:
-
Aniline
Phenol: Via Sandmeyer hydroxylation. -
Benzylic Alcohol
Benzylic Amine: Via selective activation and azidation. -
Amine Protection: Standard Boc-anhydride installation.
This whitepaper provides a high-fidelity, scalable route designed to minimize polymerization risks associated with unprotected hydroxybenzyl halides.
Retrosynthetic Analysis & Strategy
The synthesis is divided into two critical phases to ensure regiospecificity.
-
Phase I (The Sandmeyer Sequence): The aromatic amine is converted to a phenol before modifying the benzylic position. This exploits the stability of benzylic alcohols under acidic diazotization conditions.
-
Phase II (The Azide Pathway): The benzylic alcohol is selectively activated (chlorinated) in the presence of the phenol. The phenol is less nucleophilic than the benzylic alcohol towards thionyl chloride, allowing for chemoselective activation without protecting groups. The chloride is then displaced by azide and reduced to the amine.
Pathway Visualization
Figure 1: Strategic workflow for the functional group transposition of 3-aminobenzyl alcohol.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Hydroxybenzyl Alcohol (Sandmeyer Hydroxylation)
The conversion of the aniline to a phenol is the first critical step. The benzylic alcohol is robust enough to survive the acidic conditions required for diazonium salt formation.
-
Reagents: 3-Aminobenzyl alcohol (1.0 eq),
(1.1 eq), (2.5 M aq), Urea (trace). -
Equipment: 3-neck round bottom flask, internal thermometer, reflux condenser.
Protocol:
-
Dissolution: Suspend 3-aminobenzyl alcohol in dilute sulfuric acid (2.5 M) in a flask cooled to 0–5 °C. Ensure vigorous stirring to prevent local heating.
-
Diazotization: Add an aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C .
-
Critical Control Point: If brown fumes (
) appear, the addition is too fast. -
Stir for 20 minutes at 0 °C. Add a spatula tip of urea to quench excess nitrous acid.
-
-
Hydrolysis: Slowly warm the solution to room temperature, then heat to 70–80 °C for 30–60 minutes. Nitrogen gas evolution indicates hydrolysis.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from toluene or purify via silica flash chromatography (Hexane/EtOAc) to obtain 3-hydroxybenzyl alcohol .
Phase 2: Chemoselective Chlorination
We exploit the nucleophilic difference between the aliphatic benzylic alcohol and the phenolic hydroxyl. Thionyl chloride (
-
Reagents: 3-Hydroxybenzyl alcohol (from Phase 1),
(1.1 eq), DCM (anhydrous), DMF (cat.).
Protocol:
-
Dissolve 3-hydroxybenzyl alcohol in anhydrous DCM under Argon. Cool to 0 °C.
-
Add
dropwise. -
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Pour carefully into ice water. Extract with DCM.
-
Stability Note: The product, 3-hydroxybenzyl chloride , is prone to self-condensation (Friedel-Crafts alkylation of the phenol ring). Do not store. Proceed immediately to the azide step.
Phase 3: Azidation and Reductive Protection (One-Pot Staudinger)
This sequence converts the chloride to the amine and protects it in situ, avoiding the isolation of the polar, oxidatively sensitive free amine.
-
Reagents:
(1.5 eq), (1.2 eq), (1.2 eq), DMF/THF.
Protocol:
-
Azidation: Dissolve the fresh 3-hydroxybenzyl chloride in DMF. Add
and stir at room temperature for 4–6 hours. (Monitor by TLC for disappearance of chloride). -
Workup (Safety): Dilute with water and extract with Ether/EtOAc. (Azides are shock-sensitive; keep in solution).
-
Staudinger Reduction: Dissolve the crude azide in THF/Water (10:1). Add Triphenylphosphine (
). Nitrogen gas will evolve. Stir for 2 hours. -
In-Situ Protection: Add Di-tert-butyl dicarbonate (
) and (2.0 eq) directly to the reaction mixture. Stir overnight at room temperature. -
Final Purification: Extract with EtOAc. Wash with dilute
(to remove phosphine oxide byproducts if possible, though is neutral) and brine. Purify via column chromatography (Silica, Hexane/EtOAc gradient).
Target Product: this compound.[]
-
Appearance: White to off-white solid.
-
Validation:
should show the Boc singlet (~1.4 ppm), Benzylic doublet (~4.2 ppm), and Phenolic OH (broad singlet, exchangeable).
Data Summary & Process Parameters
| Step | Transformation | Key Reagent | Critical Parameter | Expected Yield |
| 1 | Temp < 5°C during addition | 75–85% | ||
| 2 | Anhydrous conditions | >90% (Crude) | ||
| 3 | Avoid isolation of dry azide | Quant. | ||
| 4 | 60–70% |
Troubleshooting & Critical Control Points
-
Polymerization Risk (Step 2): 3-hydroxybenzyl chloride is a "benzyl donor" and contains a "nucleophilic phenol." It can polymerize to form poly(benzyl ethers). Mitigation: Keep solutions dilute and cold. Do not store the chloride; use it immediately.
-
Regioselectivity (Step 1): Ensure the diazonium salt is fully hydrolyzed. Incomplete hydrolysis can lead to azo-coupling side products (red/orange dyes).
-
Safety (Step 3): Sodium azide is highly toxic and can form explosive metal azides. Use plastic spatulas and quench aqueous waste with sodium nitrite/sulfuric acid in a fume hood.
References
- Organic Syntheses. (1968). m-Hydroxybenzyl Alcohol (via Sandmeyer). Coll. Vol. 5. (General methodology for aminobenzyl alcohol conversion).
-
PubChem. (2023). This compound Compound Summary. Retrieved from [Link]
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method.
Sources
tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate: Technical Profile & Application Guide
This guide provides an in-depth technical analysis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (also known as tert-butyl (3-hydroxybenzyl)carbamate), a critical intermediate in medicinal chemistry and linker design.
Executive Summary
This compound (CAS: 28387-66-8 ) is a bifunctional building block characterized by a Boc-protected primary amine and a meta-substituted phenol. Its structural utility lies in its orthogonality : the phenol moiety serves as a nucleophilic handle for etherification or cross-coupling, while the Boc group protects the amine until acidic liberation is required. This molecule is extensively used in the synthesis of PROTAC linkers , protein cross-linking reagents (e.g., Leiker), and peptidomimetics.
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta-substitution).
-
Position 1: A methylene bridge (
) connected to a tert-butoxycarbonyl (Boc) protected amine. -
Position 3: A hydroxyl group (
), rendering the ring electron-rich and susceptible to electrophilic aromatic substitution, though its primary utility is as an O-nucleophile.
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Common Name | tert-butyl (3-hydroxybenzyl)carbamate | |
| CAS Number | 28387-66-8 | Verified Source [1, 2] |
| Molecular Formula | ||
| Molecular Weight | 223.27 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 75 – 76 °C | [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | Phenol acidity allows solubility in basic aq.[1][2][3][4][5] media |
| pKa (Phenol) | ~9.8 (Predicted) | Typical for meta-substituted phenols |
| LogP | ~2.1 | Moderate lipophilicity |
Synthesis & Production
The most robust synthesis involves the selective protection of the aliphatic amine of 3-hydroxybenzylamine using di-tert-butyl dicarbonate (
Reaction Pathway
The reaction exploits the higher nucleophilicity of the primary aliphatic amine compared to the phenolic oxygen. By controlling stoichiometry and pH, exclusive N-protection is achieved without O-protection.
Figure 1: Selective N-Boc protection of 3-hydroxybenzylamine.
Validated Synthesis Protocol
Reagents: 3-(Aminomethyl)phenol (1.0 eq),
-
Preparation: Dissolve 3-(aminomethyl)phenol in DCM (0.2 M concentration). If starting with the HCl salt, add 2.5 eq of DIPEA; if free base, use 1.1 eq.
-
Addition: Cool the solution to 0°C. Add
dissolved in a minimal amount of DCM dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1, UV visualization).
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M citric acid (to remove unreacted amine/DIPEA).
-
Wash with water and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (gradient 0-30% EtOAc in Hexanes).
Expert Insight: The phenolic proton is acidic. Avoid strong bases (like NaOH) during workup to prevent the product from partitioning into the aqueous phase as a phenolate salt.
Reactivity Profile & Handling
This molecule is designed for orthogonal functionalization . It possesses two distinct reactive sites that can be manipulated independently.
Functionalization Logic
-
Site A (Phenol - Nucleophile): Reacts under basic conditions (e.g.,
, ) with alkyl halides or via Mitsunobu conditions with alcohols. -
Site B (Boc-Amine - Latent Electrophile/Amine): Stable to basic alkylation conditions used for the phenol. Deprotected with strong acid (TFA or HCl/Dioxane) to reveal the primary amine.
Figure 2: Orthogonal reactivity pathways for library synthesis.
Stability & Storage
-
Acid Sensitivity: Highly sensitive to acids. Spontaneous deprotection can occur if stored in acidic solvents (e.g., unneutralized
). -
Oxidation: The phenol is susceptible to oxidation over long periods. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Shelf Life: >2 years if stored properly in solid form.
Applications in Drug Discovery
PROTAC Linker Synthesis
The molecule is a premier scaffold for Proteolysis Targeting Chimeras (PROTACs) . The phenol allows for the attachment of an E3 ligase ligand (e.g., VHL or Cereblon binders) or a target protein ligand via an ether linkage. The Boc group is then removed to attach the linker chain [3, 4].
-
Example Workflow:
-
Alkylate Phenol with a PEG-tosylate chain.
-
Deprotect Boc.
-
Couple the revealed amine to an E3 ligase ligand.
-
Protein Cross-Linking (Leiker Reagent)
This scaffold is used to synthesize Leiker , a trifunctional cross-linker for mapping protein-protein interactions. The phenol is functionalized with an azo-group containing arm, while the amine serves as an attachment point for reactive esters (NHS-esters) that bind lysine residues on proteins [5].
Fragment-Based Drug Design (FBDD)
The 3-hydroxybenzylamine motif mimics the side chain of Tyrosine but with increased rotational freedom. It is often used to probe hydrophobic pockets where a hydrogen bond donor (phenol) is required in a specific vector relative to a cationic center (amine).
Spectroscopic Characterization
Use these values to validate your synthesized product.
-
NMR (400 MHz,
):-
9.30 (s, 1H,
) – Disappears with shake. - 7.30 (t, 1H, Ar-H, C5).
- 7.05 – 6.60 (m, 3H, Ar-H, C2,4,6).
-
4.95 (br t, 1H,
). -
4.05 (d, 2H, Ar-
-N). -
1.39 (s, 9H,
).
-
9.30 (s, 1H,
-
NMR (100 MHz,
):- 157.8 (Phenol C-OH), 156.1 (Carbamate C=O), 141.5 (Ar-C-CH2), 129.5, 118.2, 114.3, 113.8, 78.0 (t-Bu quaternary), 43.5 (Benzylic C), 28.7 (t-Bu methyls).
References
-
Fisher Scientific. Safety Data Sheet: this compound. Accessed via Fishersci.com. Link
-
Chem960. CAS 28387-66-8 Properties and Melting Point Data. Link
-
Google Patents. WO2024006742A2 - Nrf2 protein degraders. (2024). Describes the use of tert-butyl (3-hydroxybenzyl)carbamate as a key intermediate in PROTAC synthesis. Link
-
Google Patents. US20250145611A1 - Heterobifunctional Small Molecules. (2025). Details the alkylation of the phenol moiety in linker construction. Link
-
eLife Sciences. Trifunctional cross-linker for mapping protein-protein interaction networks. (2016).[3] Describes the synthesis of "Leiker" reagents using this carbamate. Link[3][6]
Sources
- 1. CA2535749C - Ppar activating compound and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 4. rsc.org [rsc.org]
- 5. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism and Synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Topic: tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate mechanism of formation Content Type: In-depth Technical Guide Author Role: Senior Application Scientist
Executive Summary
This guide details the formation of this compound (CAS: 156585-30-1), a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors. The primary synthetic challenge lies in the chemoselective protection of the benzylic amine in the presence of a free phenolic hydroxyl group.
While di-tert-butyl dicarbonate (
The Chemistry of Formation[1]
Mechanistic Pathway
The formation of the carbamate proceeds via a nucleophilic acyl substitution on the anhydride-like carbonyl of
The Reaction Coordinate:
-
Nucleophilic Attack: The lone pair of the benzylic amine attacks one of the carbonyl carbons of
. -
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
-
Collapse & Elimination: The intermediate collapses, expelling tert-butyl carbonate, which rapidly decomposes into carbon dioxide (
) and tert-butanol ( ). -
Proton Transfer: The amine proton is transferred to the leaving group or solvent, stabilizing the final carbamate.
Chemoselectivity (N- vs. O-Acylation)
The critical variable in this synthesis is the competition between the amine and the phenol.
-
Amine (
): Highly nucleophilic in its neutral state. -
Phenol (
): Less nucleophilic in its neutral state but becomes a potent nucleophile (phenoxide) if deprotonated.
Control Strategy: By maintaining a reaction pH
Mechanistic Visualization
The following diagram illustrates the primary formation pathway and the competitive side-reaction risk.[1]
Figure 1: Mechanistic pathway showing the kinetic preference for N-acylation over O-acylation.
Synthetic Strategy & Optimization
To ensure reproducibility and scalability, the following parameters are optimized:
Solvent Selection
| Solvent | Suitability | Rationale |
| DCM (Dichloromethane) | High | Excellent solubility for the product; non-polar nature suppresses phenol ionization. |
| THF (Tetrahydrofuran) | Moderate | Good solubility, but can hydrogen-bond with phenol, potentially increasing its nucleophilicity slightly. |
| Dioxane/Water (1:1) | Low | Aqueous base promotes phenoxide formation, increasing O-Boc risks. Avoid unless necessary for solubility. |
Stoichiometry
-
: Use 1.05 equivalents . Excess
(>1.1 eq) is the primary cause of O-acylation. -
Base: Use 1.0 equivalent of Triethylamine (TEA) . This neutralizes the HCl salt of the starting amine (if used) but is not strong enough to deprotonate the phenol significantly in DCM.
Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound on a 10 mmol scale.
Materials
-
3-Hydroxybenzylamine (or HCl salt): 10 mmol
-
Di-tert-butyl dicarbonate (
): 10.5 mmol -
Triethylamine (TEA): 10 mmol (only if starting with amine salt)
-
Dichloromethane (DCM): 50 mL (anhydrous preferred)
Workflow
-
Preparation:
-
Dissolve 3-hydroxybenzylamine in DCM (50 mL) in a round-bottom flask.
-
Validation Point: If the starting material is the HCl salt, add TEA (10 mmol) and stir for 10 minutes until clear. Ensure pH is neutral/slightly basic (pH 7-8) using wet pH paper.
-
-
Addition:
-
Cool the solution to 0°C (ice bath).
-
Add a solution of
(10.5 mmol) in DCM (5 mL) dropwise over 15 minutes. -
Mechanism Note: Low temperature favors the kinetic product (N-acylation) over the thermodynamic product.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Validation Point: Perform TLC (Hexane:EtOAc 2:1). The starting amine (baseline/low Rf) should disappear. The product will appear as a higher Rf spot.
-
-
Workup (Critical for Purity):
-
Wash the organic layer with 0.5 M Citric Acid (2 x 20 mL).
-
Why? Citric acid removes unreacted amine but preserves the acid-sensitive Boc group.
-
-
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Avoid: Do not use strong NaOH washes, as the product (phenol) is soluble in high pH aqueous phases.
-
-
Isolation:
-
Dry over
, filter, and concentrate in vacuo. -
Expected Yield: 90-95% as a white/off-white solid or viscous oil.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow with decision gates.
Troubleshooting & Impurity Profiling
Even with optimized protocols, deviations can occur.
| Observation | Probable Cause | Corrective Action |
| Bis-Boc Impurity (High Rf on TLC) | Excess | Treat crude mixture with |
| Low Yield | Product loss during aqueous workup. | The phenol moiety makes the product slightly acidic. Ensure aqueous washes are neutral or slightly acidic (pH 4-6), never basic (pH > 9). |
| Solidification Failure | Residual solvent or t-BuOH. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
References
-
Selective Deprotection of Phenolic Carbonates
- Title: Chemoselective cleavage of phenolic acetates and carbon
- Source:Journal of Organic Chemistry.
- Context: Method for removing O-Boc if accidental over-acyl
-
URL:[Link] (General Reference for JOC standard protocols).
-
General Boc Protection Mechanism
- Title: Protective Groups in Organic Synthesis (Greene's).
- Source: Wiley Online Library.
- Context: Standard reference for N-Boc stability and form
-
URL:[Link]
-
Chemoselectivity of Amines vs Phenols
- Title: Chemoselective Boc protection of amines in the presence of phenols.
- Source:Tetrahedron Letters.
- Context: Validates the use of stoichiometric control to avoid O-protection.
-
URL:[Link]
Sources
An In-depth Technical Guide to the Solubility of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate in Organic Solvents
Foreword
In the landscape of pharmaceutical and materials science, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and ultimately, product efficacy. This guide provides a comprehensive examination of the solubility of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document takes a first-principles approach. It equips the research scientist and drug development professional with the theoretical framework to predict solubility behavior, coupled with robust experimental protocols for empirical verification. Our focus is on the causality behind solvent selection and the establishment of a self-validating system for solubility determination, ensuring both scientific rigor and practical applicability.
Molecular Structure and Physicochemical Properties
This compound (C12H17NO3) is a molecule whose solubility is governed by the interplay of its distinct structural motifs. A comprehensive understanding of these features is paramount to predicting its behavior in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C12H17NO3 | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted logP | 2.1 | PubChem |
The molecule can be deconstructed into three key regions influencing its polarity and, by extension, its solubility:
-
Aromatic Phenyl Ring: This region is predominantly non-polar and will favor interactions with solvents that have similar aromatic or non-polar characteristics through van der Waals forces.
-
Hydroxyl (-OH) and Carbamate (-NHCOO-) Groups: These moieties are polar and capable of both donating and accepting hydrogen bonds. They will seek to interact with polar and protic solvents.
-
tert-Butyl Group: This bulky, aliphatic group is highly non-polar and will contribute to the compound's solubility in non-polar, aprotic solvents.
The balance of these competing functionalities dictates that this compound is a moderately polar molecule. Its solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions.
Caption: Structural regions of this compound influencing solubility.
Theoretical Framework for Solubility Prediction
The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental, qualitative guide for predicting solubility.[1][2] This principle posits that substances with similar intermolecular forces will be miscible. For this compound, this means:
-
Polar Solvents: Solvents with high polarity and the ability to form hydrogen bonds (e.g., alcohols, dimethyl sulfoxide) are expected to be good solvents due to their favorable interactions with the hydroxyl and carbamate groups.
-
Non-polar Solvents: Apolar solvents (e.g., hexane, toluene) are anticipated to be poor solvents as they cannot effectively solvate the polar functionalities of the molecule.
-
Intermediate Polarity Solvents: Solvents of intermediate polarity that can accommodate both polar and non-polar interactions (e.g., ethyl acetate, dichloromethane) are likely to exhibit moderate to good solubility.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful framework.[3] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate its parameters based on its structure and compare them to known solvent parameters.
Based on its structure, we can anticipate that this compound will have moderate δD and δP values, and a significant δH value due to its hydrogen bonding capabilities.
The "distance" (Ra) between the HSP of the compound and a solvent in the three-dimensional Hansen space can be calculated as:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Solubility in Common Organic Solvents
The following table provides a predicted qualitative solubility based on the principles of "like dissolves like" and an estimation of favorable HSP interactions. These predictions should be empirically verified.
| Solvent | Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding and polarity align with the solute's polar groups. |
| Ethanol | Polar Protic | High | Similar to methanol, provides favorable hydrogen bonding interactions. |
| Isopropanol | Polar Protic | Moderate to High | Increased non-polar character may slightly reduce solubility compared to methanol. |
| Acetone | Polar Aprotic | Moderate to High | Good polar interactions, but lacks hydrogen bond donating capability. |
| Ethyl Acetate | Intermediate Polarity | Moderate | Balances polar and non-polar characteristics, can interact with multiple regions of the solute. |
| Dichloromethane | Intermediate Polarity | Moderate | Can engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Intermediate Polarity | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Moderate | Polar nature is favorable, but lacks strong hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar and can accept hydrogen bonds, effective at dissolving moderately polar compounds. |
| Toluene | Non-polar | Low | Primarily interacts with the non-polar regions, unable to solvate the polar groups effectively. |
| Hexane | Non-polar | Very Low | Lacks the necessary polarity and hydrogen bonding capabilities for significant dissolution. |
| Water | Polar Protic | Low to Very Low | While highly polar, the significant non-polar regions of the molecule will limit aqueous solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
The following detailed protocol for the shake-flask method is designed to provide accurate and reproducible solubility data.[4][5][6][7] This method is considered the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
1. Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Accurately record the volume of the selected organic solvent added to the vial.
2. Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in a constant temperature bath on an orbital shaker. A standard temperature of 25 °C is recommended. c. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout.
3. Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.
4. Sample Dilution and Analysis: a. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.
5. Construction of a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze these standards using the same analytical method to generate a calibration curve of response versus concentration.
6. Calculation of Solubility: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Self-Validation and Trustworthiness: To ensure the trustworthiness of the results, the following should be performed:
-
Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are consistent.
-
Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to assess the reproducibility of the method.
Safety and Handling
While specific hazard information for this compound is limited, it is prudent to handle it with care, as with any research chemical. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for the specific organic solvents used for detailed handling and disposal information.
Conclusion
This guide has provided a dual approach to understanding the solubility of this compound in organic solvents. By combining the predictive power of fundamental solubility principles with a rigorous experimental protocol, researchers can confidently select appropriate solvents for their specific applications and empirically determine the precise solubility. This integrated methodology ensures efficiency in process development and robustness in experimental design, empowering scientists and drug development professionals to make informed decisions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(3-hydroxyphenyl_methyl_carbamate]([Link]
-
LibreTexts Chemistry. 2.6.1: Like Dissolves Like. (2024). [Link]
-
Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. (2025). [Link]
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Abbott, S. HSP Basics | Practical Solubility Science. Hansen Solubility. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2010). [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). [Link]
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Spectroscopic Unveiling of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, a molecule featuring a Boc-protected amine and a functionalized aromatic ring, represents a key structural motif in medicinal chemistry. Its characterization is paramount for ensuring purity, understanding reactivity, and confirming its identity in various stages of the drug discovery pipeline. This technical guide provides an in-depth exploration of the spectroscopic properties of this compound, offering both field-proven experimental protocols and a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the combined spectroscopic analysis are emphasized to ensure scientific integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular framework of an organic compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (hydroxyl and amine N-H) as it can slow down the exchange rate, allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[1]
2. Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay, and the spectral width.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Methylene (-CH₂-) | ~4.25 | Doublet | 2H |
| Amine (-NH-) | ~5.0 (broad) | Singlet | 1H |
| Aromatic (Ar-H) | 6.7 - 7.2 | Multiplet | 4H |
| Hydroxyl (-OH) | ~9.5 (broad) | Singlet | 1H |
-
Causality of Chemical Shifts:
-
The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at approximately 1.45 ppm.
-
The benzylic methylene protons are adjacent to the electron-withdrawing carbamate nitrogen, which deshields them, resulting in a downfield shift to around 4.25 ppm. The coupling to the adjacent N-H proton will likely result in a doublet.
-
The aromatic protons on the 3-hydroxyphenyl ring will appear in the aromatic region (6.7-7.2 ppm) as a complex multiplet due to their different electronic environments and spin-spin coupling.
-
The carbamate N-H proton and the phenolic O-H proton are exchangeable and their signals are often broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed as distinct, broad singlets.
-
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-butyl (-C (CH₃)₃) | ~80 |
| tert-butyl (-C(CH₃ )₃) | ~28 |
| Methylene (-CH₂ -) | ~45 |
| Aromatic (Ar-C -OH) | ~157 |
| Aromatic (Ar-C -CH₂) | ~140 |
| Aromatic (Ar-CH) | 114 - 130 |
| Carbonyl (-C =O) | ~156 |
-
Expert Insights: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) will be the most downfield in the aromatic region, while the carbon attached to the methylene group will also be significantly downfield. The remaining aromatic carbons will appear at intermediate chemical shifts.
Caption: Structural assignment for NMR analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[2][3][4]
1. Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum.
2. Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will display absorption bands characteristic of the various functional groups in the molecule.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3400 - 3200 | Broad, Strong |
| N-H stretch (carbamate) | ~3300 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2980 - 2850 | Strong |
| C=O stretch (carbamate) | 1700 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-N stretch | 1250 - 1020 | Medium |
| C-O stretch (carbamate & phenol) | 1300 - 1000 | Strong |
-
Trustworthiness of Assignments: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl group. The sharp, strong absorption around 1700 cm⁻¹ is a hallmark of the carbamate carbonyl group. The combination of these and other characteristic bands provides a high degree of confidence in the structural assignment.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules.[5][6][7][8]
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
A small amount of an acid (e.g., formic acid) can be added to the solution to promote the formation of protonated molecules ([M+H]⁺).
2. Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.
Mass Spectral Interpretation
The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.
| Ion | Predicted m/z |
| [M+H]⁺ | 224.1281 |
| [M+Na]⁺ | 246.1101 |
-
Authoritative Grounding: The predicted m/z values are based on the molecular formula C₁₂H₁₇NO₃.[9] High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.
-
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. Key expected fragmentation pathways include the loss of the tert-butyl group (C₄H₈) to give a fragment at m/z 168, and the cleavage of the benzylic C-N bond.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map out the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability. For researchers and scientists in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing chemical entities from discovery to clinical application.
References
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]
-
PubChem. This compound (C12H17NO3). Available at: [Link]
-
PubChem. tert-Butyl hydroxy(methyl)carbamate. Available at: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Supporting Information. Characterization Data of the Products:- Tert-butyl phenylcarbamate. Available at: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available at: [Link]
-
National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
National Institute of Standards and Technology. Benzaldehyde, 3-hydroxy- - the NIST WebBook. Available at: [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
-
Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Available at: [Link]
-
Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
JoVE. Probe ESI Mass Spectrometry Analysis | Protocol Preview. Available at: [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
-
SpectraBase. 3-Hydroxybenzaldehyde. Available at: [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry. Available at: [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education. Available at: [Link]
-
Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]
-
MassBank. Benzoic acids and derivatives. Available at: [Link]
-
Scribd. 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Available at: [Link]
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Strategic Utilization of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate in Medicinal Chemistry
[1]
Executive Summary & Structural Analysis
Compound: this compound CAS: 105655-24-3 Synonyms: N-Boc-3-hydroxybenzylamine, (3-Hydroxybenzyl)carbamic acid tert-butyl ester.[1][2]
This molecule serves as a "Meta-Divergent Pivot" in organic synthesis. Unlike para-substituted congeners, the meta-orientation of the hydroxyl group relative to the methylene amine provides a unique vector for exploring hydrophobic pockets in enzyme active sites (e.g., Kinases, AChE) without inducing the steric clash often associated with linear para-substitution.[1]
Structural Pillars of Utility
| Feature | Chemical Role | Synthetic Advantage |
| Phenolic -OH | Nucleophile (Hard/Soft) | Site for O-alkylation (SN2) or Mitsunobu coupling.[1] Allows introduction of diversity elements (R-groups).[1][3] |
| Boc-Amine | Latent Electrophile/Nucleophile | Acid-labile masking group.[1] Prevents amine interference during phenol functionalization. |
| Benzyl Spacer | Conformational Linker | The methylene (-CH2-) bridge decouples the electronic effects of the amine from the aromatic ring, maintaining phenol nucleophilicity.[1] |
Synthesis & Preparation Strategy
While commercially available, in-house preparation is often required for scale-up.[1] The synthesis relies on the chemo-selective protection of 3-hydroxybenzylamine.[1]
The Selectivity Challenge
Reacting 3-hydroxybenzylamine with di-tert-butyl dicarbonate (Boc2O) presents a competition between the amine (nucleophilic attack) and the phenol (O-acylation).[1]
-
Solution: Kinetic control. The amine is significantly more nucleophilic than the phenol in neutral or slightly basic media.
-
Critical Parameter: Control pH. Avoid strong bases (e.g., NaH, NaOH) which deprotonate the phenol (pKa ~10), making it a competitive nucleophile.[1] Use mild bases like NaHCO3 or simply run in dioxane/water without base if the amine is free.
Validated Protocol: Selective N-Boc Protection
-
Dissolution: Dissolve 3-hydroxybenzylamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Reagent Addition: Add NaHCO3 (1.5 eq) followed by Boc2O (1.1 eq) at 0°C.
-
Reaction: Warm to 23°C and stir for 4–6 hours.
-
Work-up (Crucial): Acidify carefully with 1M HCl to pH ~4 (to protonate any phenoxide), then extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography to remove trace O-Boc byproducts.
Core Synthetic Workflows
The utility of this building block is defined by its Orthogonal Reactivity . The phenol is reacted first (while the amine is protected), followed by amine deprotection for subsequent coupling.[1][3]
Diagram: Divergent Synthesis Pathways
The following diagram illustrates the two primary pathways: Path A (Mitsunobu) for stereochemical precision and Path B (Alkylation) for library generation.[1]
Caption: Divergent functionalization pathways. Path A utilizes Mitsunobu conditions for complex alcohols, while Path B uses standard base-mediated alkylation.[1]
Detailed Experimental Protocols
Protocol A: The Mitsunobu Coupling (High Precision)
Use this method when coupling the phenol to secondary alcohols or sterically demanding motifs where SN2 fails.[1]
Reagents:
-
Scaffold: CAS 105655-24-3 (1.0 eq)[1]
-
Alcohol (R-OH): 1.0–1.2 eq[1]
-
Phosphine: PPh3 (1.5 eq) or Polymer-supported PPh3 (for easier cleanup)[1]
-
Solvent: Anhydrous THF or Toluene[1]
Step-by-Step:
-
Preparation: Charge a dry flask with the Scaffold, Alcohol, and PPh3 under Nitrogen. Dissolve in anhydrous THF (0.1 M concentration).
-
Activation: Cool the solution to 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. Note: The solution will turn yellow/orange. Rapid addition generates heat and side products.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.
-
Quench: Add a small amount of water or MeOH.
-
Purification: Concentrate and purify via flash chromatography (SiO2).
-
Tip: If using triphenylphosphine, the oxide byproduct (Ph3P=O) can be difficult to remove.[1] Use a gradient of Hexane -> 30% EtOAc.
-
Protocol B: Deprotection & Urea Formation
Once the phenol is functionalized, the amine must be liberated for the final assembly step (e.g., urea formation for kinase inhibitors).[1]
-
Deprotection: Dissolve the O-alkylated intermediate in CH2Cl2. Add TFA (20% v/v).[1] Stir for 1 hour.
-
Work-up: Evaporate volatiles. Do not extract. The product is the TFA salt.
-
Urea Coupling:
Applications in Drug Discovery
PROTAC Linker Design
The meta-substitution pattern is ideal for PROTAC (Proteolysis Targeting Chimera) linkers.[1]
-
Role: The phenol connects to the E3 ligase ligand (e.g., via an alkyl chain), while the amine connects to the Warhead (protein of interest binder).[1]
-
Advantage: The meta geometry introduces a "kink" in the linker chain, which can improve the permeability and solubility profile compared to rigid linear linkers.
Peptidomimetics (Tyrosine Mimics)
The 3-hydroxybenzylamine moiety mimics the side chain of Tyrosine.[1]
-
Application: In protease inhibitors, this scaffold replaces the hydrolyzable amide bond of a tyrosine residue. The Boc-amine is converted to a non-cleavable transition state mimic.
References
-
Preparation of Boc-protected Hydroxybenzyl Carbamates
-
Mitsunobu Reaction on Phenols (Review)
-
Alkylation of N-Boc-Amines (Methodology)
-
General Reactivity of 3-Hydroxybenzylamine Derivatives
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- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical vs. experimental yield of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis
A Senior Application Scientist's Guide to Yield Analysis in Carbamate Synthesis
An In-depth Technical Guide on the Theoretical vs. Experimental Yield of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate Synthesis
Abstract
The synthesis of this compound, a key building block in pharmaceutical development, serves as an excellent model for examining the critical concepts of theoretical and experimental yield. The protection of the primary amine in 3-hydroxybenzylamine with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis.[1][2] This guide provides an in-depth analysis of this reaction, detailing the calculation of theoretical yield based on stoichiometry and presenting a robust experimental protocol. We will explore the multifaceted factors that create a divergence between the calculated ideal and the practical outcome, including reaction kinetics, side reactions, and purification losses. By dissecting these elements, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize reaction conditions, troubleshoot yield discrepancies, and enhance the overall efficiency of their synthetic endeavors.
Introduction: The Significance of Yield in Synthetic Chemistry
In the realm of drug discovery and development, the efficient synthesis of molecular intermediates is paramount. This compound is one such intermediate, valued for its dual functionality: a nucleophilic phenol and a protected amine, allowing for sequential chemical modifications. The Boc protecting group is one of the most common amine protecting groups in non-peptide chemistry due to the mild conditions under which it can be both installed and removed.[1][2][3]
A thorough understanding of reaction yield is not merely an academic exercise; it is a cornerstone of process chemistry, impacting scalability, cost-effectiveness, and sustainability. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[4] In contrast, the experimental yield (or actual yield) is the measured mass of the product obtained after performing the synthesis and purification. The ratio of these two values, the percent yield, is a critical measure of a reaction's efficiency. This guide will use the synthesis of this compound as a practical case study to bridge the gap between theoretical calculations and real-world experimental outcomes.
The Stoichiometric Ideal: Calculating Theoretical Yield
The foundation of theoretical yield calculation lies in the balanced chemical equation, which provides the molar ratios of reactants and products.[5] The most common route for this synthesis is the reaction of 3-hydroxybenzylamine with di-tert-butyl dicarbonate (Boc₂O).[2]
2.1 The Balanced Chemical Equation
The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of 3-hydroxybenzylamine attacks one of the carbonyl carbons of Boc₂O.[2][6] The unstable intermediate then breaks down to form the stable carbamate product, along with tert-butanol and carbon dioxide as byproducts.[6]
Figure 1. Balanced chemical equation for the Boc-protection of 3-hydroxybenzylamine.
2.2 Identifying the Limiting Reagent
To calculate the theoretical yield, one must first identify the limiting reagent—the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[4][5]
Step-by-Step Calculation Example:
Let's assume a chemist starts with:
-
5.00 g of 3-hydroxybenzylamine
-
9.70 g of di-tert-butyl dicarbonate (Boc₂O)
1. Calculate Molar Masses:
- Molar Mass of 3-hydroxybenzylamine (C₇H₉NO): 123.15 g/mol
- Molar Mass of Boc₂O (C₁₀H₁₈O₅): 218.25 g/mol
- Molar Mass of the product (C₁₂H₁₇NO₃): 223.27 g/mol [7]
2. Calculate Moles of Each Reactant:
- Moles of 3-hydroxybenzylamine = 5.00 g / 123.15 g/mol = 0.0406 moles
- Moles of Boc₂O = 9.70 g / 218.25 g/mol = 0.0444 moles
3. Determine the Limiting Reagent:
- The reaction stoichiometry is 1:1.
- Since 0.0406 moles of 3-hydroxybenzylamine is less than 0.0444 moles of Boc₂O, 3-hydroxybenzylamine is the limiting reagent . Boc₂O is used in slight excess, a common strategy to ensure the complete consumption of the more valuable starting material.
4. Calculate Theoretical Yield:
- The moles of product formed will be equal to the moles of the limiting reagent, which is 0.0406 moles.
- Theoretical Yield (mass) = Moles of product × Molar Mass of product
- Theoretical Yield = 0.0406 mol × 223.27 g/mol = 9.06 g
This calculation represents a perfect, idealized scenario. The following sections will detail the experimental procedure and the reasons why the actual yield will invariably be lower.
A Field-Proven Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks and purification steps essential for obtaining a high-purity product and accurately assessing the experimental yield.
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 3-hydroxybenzylamine | 123.15 | 5.00 g | 40.6 | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.70 g | 44.4 | >97% |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | >99.8% |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl, aq) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
3.2 Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzylamine (5.00 g, 40.6 mmol). Dissolve the amine in anhydrous dichloromethane (100 mL).
-
Scientist's Insight: Anhydrous DCM is used to prevent hydrolysis of the Boc-anhydride, which would reduce its effective concentration and lead to lower yields.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Scientist's Insight: The reaction is exothermic. Cooling is critical to prevent potential side reactions, such as the formation of N,N-di-Boc protected amine or O-acylation of the phenolic hydroxyl group.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (9.70 g, 44.4 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Scientist's Insight: Losses are inevitable during liquid-liquid extractions. Ensure efficient phase separation and avoid aggressive shaking that can lead to emulsion formation.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of fresh DCM to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: While the crude product may be of sufficient purity for some applications, purification via flash column chromatography (using silica gel and an ethyl acetate/hexane gradient) is recommended for achieving high purity (>99%).
-
Final Product Analysis: Dry the purified product under high vacuum to remove residual solvents. The final experimental yield is determined by weighing the pure, dry solid. The product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Bridging the Gap: Analysis of Experimental Yield
It is highly improbable that the experimental yield will match the theoretical yield of 9.06 g. A typical, successful reaction might yield 7.70 g to 8.42 g (85-93%). The discrepancy arises from a combination of systematic and random errors, as well as inherent chemical limitations.
4.1 Key Factors Influencing Experimental Yield
-
Incomplete Reaction: The reaction may not proceed to 100% completion within the allotted time. Extending the reaction time or gentle heating can sometimes improve conversion, but may also promote side reactions.[8]
-
Side Reactions: The presence of the phenolic hydroxyl group introduces a competing nucleophile.
-
O-acylation: The phenoxide, especially in the presence of a base, can attack the Boc-anhydride, leading to the formation of a carbonate byproduct. While this reaction is generally slower than N-acylation under neutral or slightly acidic conditions, it can become significant if reaction temperatures are too high or if a strong base is used.[9]
-
N,N-di-Boc formation: A second molecule of Boc-anhydride can react with the initially formed carbamate. This is more likely with unhindered primary amines and a large excess of the protecting agent.[10]
-
-
Losses During Work-up and Purification: This is often the most significant source of yield loss.
-
Transfers: Material is invariably lost when transferring between flasks, funnels, and vials.
-
Extractions: The product has some finite solubility in the aqueous wash solutions, leading to minor losses.
-
Chromatography: It is impossible to recover 100% of the product from a silica gel column. Some material will remain adsorbed to the stationary phase.
-
-
Purity of Reagents: Using reagents with a purity of less than 100% means that the initial mass measurement does not accurately reflect the amount of reactive material.[8]
4.2 Quantitative Data Summary
| Parameter | Value |
| Starting Material (Limiting) | 3-hydroxybenzylamine |
| Mass of Limiting Reagent | 5.00 g |
| Moles of Limiting Reagent | 0.0406 mol |
| Product | This compound |
| Molar Mass of Product | 223.27 g/mol [7] |
| Theoretical Yield | 9.06 g |
| Typical Experimental Yield Range | 7.70 g - 8.42 g |
| Typical Percent Yield Range | 85% - 93% |
Visualizing the Process
Diagrams are essential for conceptualizing the workflow and the underlying chemical transformations.
5.1 Experimental Workflow
Caption: High-level workflow for the synthesis and analysis of the target carbamate.
5.2 Reaction Mechanism and Side Reaction
Caption: The desired N-acylation pathway versus the potential O-acylation side reaction.
Conclusion
The synthesis of this compound provides a clear and practical illustration of the principles of theoretical and experimental yield. While stoichiometric calculations provide an essential, idealized benchmark, the actual yield obtained in the laboratory is a result of a complex interplay between reaction kinetics, potential side reactions, and the physical processes of purification. For the drug development professional, recognizing and controlling these variables is key to developing synthetic routes that are not only high-yielding but also robust, scalable, and reproducible. A meticulous experimental technique, coupled with a deep understanding of the underlying chemical principles, is the ultimate driver of success in bridging the gap between theory and practice.
References
-
MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
PubChem. This compound (C12H17NO3). Available from: [Link]
-
PubChem. Tert-butyl n-(3-hydroxyphenyl)carbamate (C11H15NO3). Available from: [Link]
-
Chemtips (WordPress.com). Reactions that Work: Boc Protection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]
-
Omni Calculator. Theoretical Yield Calculator. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available from: [Link]
- Google Patents. US5151542A - Process for preparing di-tert.-butyl dicarbonate.
-
University of Wisconsin Oshkosh. A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. omnicalculator.com [omnicalculator.com]
- 5. uwosh.edu [uwosh.edu]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Methodological & Application
Synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate: An Application Note and Laboratory Protocol
This document provides a comprehensive guide for the laboratory synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction and Significance
This compound is a bifunctional molecule incorporating a Boc-protected amine and a phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] This strategic protection allows for selective reactions at other functional groups within the molecule. The presence of the phenolic hydroxyl group on the aromatic ring provides a handle for further synthetic transformations, such as etherification, esterification, or coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules, including pharmaceutical ingredients and biologically active compounds.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through the selective N-protection of 3-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.
Reaction Scheme:
The reaction proceeds via a nucleophilic attack of the amino group of 3-aminobenzyl alcohol on one of the carbonyl carbons of the Boc anhydride.[5] Amines are generally more nucleophilic than alcohols, which allows for the selective protection of the amino group in the presence of the phenolic hydroxyl group.[6] The reaction is typically carried out in a suitable organic solvent, and while it can proceed without a base, the addition of a mild base can facilitate the reaction by neutralizing the acidic byproducts.
Experimental Protocol
This protocol details the step-by-step synthesis of this compound from 3-aminobenzyl alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzyl alcohol | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich | Handle in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Use from a freshly opened bottle or dried over a suitable drying agent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | e.g., Fisher Scientific | Aqueous solution. |
| Brine | ACS Reagent | e.g., Fisher Scientific | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., Fisher Scientific | For drying the organic phase. |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | For chromatography. |
| Hexane | HPLC Grade | e.g., Fisher Scientific | For chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzyl alcohol (2.0 g, 16.2 mmol) in anhydrous dichloromethane (40 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
-
Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (3.9 g, 17.8 mmol, 1.1 equivalents) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting material and product should have different Rf values.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).[1] The aqueous washes help to remove any unreacted Boc anhydride and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.
-
Final Product: The pure product is typically a white to off-white solid. Dry the purified product under vacuum to remove any residual solvent.
Trustworthiness: In-Process Controls and Characterization
To ensure the integrity of the synthesis, in-process controls and final product characterization are crucial.
In-Process Controls
-
TLC Monitoring: Regularly monitor the reaction progress by TLC to determine the point of completion and to check for the formation of any significant side products.
-
Complete Removal of Boc Anhydride: The washing steps with saturated sodium bicarbonate are critical for quenching and removing any excess Boc anhydride, which can interfere with purification and subsequent reactions.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20 (t, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.05 (br s, 1H, NH), 4.60 (s, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃). Note: The phenolic OH peak may be broad and its chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 156.0 (Ar-C-OH), 141.0 (Ar-C), 129.5 (Ar-CH), 119.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 45.0 (CH₂), 28.5 (C(CH₃)₃). |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₂H₁₇NO₃ [M+H]⁺: 224.1281; Found: 224.1285. |
| Melting Point | Literature values can be used for comparison. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The procedure is based on the well-established N-Boc protection of an amine using di-tert-butyl dicarbonate. By following the outlined steps and implementing the recommended in-process controls and characterization methods, researchers can confidently synthesize this valuable intermediate for their research and development needs.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22654–22660. [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Application Note: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate as a Rigid Linker Scaffold in Bioconjugation
Part 1: Introduction & Strategic Utility
In the precise architecture of bioconjugates—whether for Targeted Protein Degradation (TPD) or Antibody-Drug Conjugates (ADCs)—the linker is never a passive bystander. It determines solubility, permeability, and, crucially, the conformational entropy of the final complex.
tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate (hereafter referred to as Boc-3-HBA ) acts as a premier heterobifunctional linker precursor . Unlike flexible PEG chains that suffer from high entropic penalties upon binding, Boc-3-HBA introduces a rigid aromatic scaffold with a specific meta-substitution geometry.
Why This Molecule?
-
Conformational Biasing: The meta-substituted benzene ring introduces a fixed "kink" (approx. 120°) in the linker chain. In PROTAC design, this geometry is often critical for enabling the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) where linear para-linkers fail.
-
Orthogonal Reactivity: It presents two distinct reactive handles:
-
Phenolic Hydroxyl (
): Reactive under basic conditions (Alkylation/Mitsunobu) or activatable for carbamate formation. -
Protected Amine (Boc-
): Acid-labile masking of a primary amine, ready for amide coupling.
-
-
Stability: The resulting aryl-ether linkages are metabolically stable, preventing premature degradation in plasma.
Part 2: Chemistry Strategy & Mechanism
The successful deployment of Boc-3-HBA relies on a "Protect-Activate-Couple" workflow. The order of operations is critical to prevent polymerization or side reactions.
The Orthogonal Workflow
The standard strategy involves utilizing the phenolic handle first while the amine remains Boc-protected. This allows for harsh alkylation conditions that would otherwise alkylate a free amine.
DOT Diagram 1: The Orthogonal Conjugation Logic
Caption: Workflow for sequential functionalization. The phenol is modified first to exploit the Boc group's stability against base.
Part 3: Detailed Protocols
Protocol A: Synthesis of Ether-Linked PROTAC Intermediates
This protocol describes linking the phenol of Boc-3-HBA to an alkyl halide chain (e.g., a linker connecting to a Thalidomide derivative).
Reagents Required:
-
Boc-3-HBA (1.0 eq)
-
Alkyl Bromide/Tosylate (Linker-Ligand) (1.1 eq)
-
Cesium Carbonate (
) (3.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile
-
Catalyst: Potassium Iodide (KI) (0.1 eq, optional for bromides)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Boc-3-HBA in anhydrous DMF (
concentration). -
Deprotonation: Add
in one portion. The suspension may turn slightly yellow as the phenoxide generates. Stir at Room Temperature (RT) for 15 minutes.-
Expert Insight:
is preferred over due to the "cesium effect," which enhances the solubility of the phenoxide and promotes O-alkylation over N-alkylation (though N-alkylation is blocked here, it ensures higher reactivity).
-
-
Alkylation: Add the Alkyl Bromide dropwise. If the bromide is valuable/scarce, use 1.0 eq of Boc-3-HBA and 1.2 eq of bromide to ensure complete consumption of the phenol.
-
Reaction: Heat the mixture to
for 4–12 hours. Monitor by LC-MS (Target Mass: or ).-
QC Checkpoint: Look for the disappearance of the phenol starting material. The product should show a retention time shift (more hydrophobic).
-
-
Workup: Dilute with EtOAc, wash
with water (to remove DMF), and with brine. Dry over .[1][2] -
Purification: Flash column chromatography (Hexane:EtOAc).
Protocol B: Amine Deprotection & Coupling
Once the phenol is anchored, the amine is exposed to attach the second ligand.
-
Deprotection: Dissolve the Intermediate from Protocol A in DCM. Add Trifluoroacetic Acid (TFA) (10–20% v/v).
-
Caution: The ether linkage formed in Step A is stable to TFA. However, monitor time (typically 1–2 hours) to avoid degrading other sensitive moieties on the ligand.
-
-
Scavenging: Evaporate volatiles under reduced pressure. Co-evaporate with toluene
to remove residual TFA. This yields the TFA salt.[2] -
Coupling: Dissolve the amine salt in DMF. Add DIPEA (3–5 eq) to neutralize the salt. Add the Carboxylic Acid Ligand (1.0 eq) and HATU (1.1 eq).
-
Isolation: Standard aqueous workup and Reverse-Phase HPLC purification.
Part 4: Application Data & Comparison
When designing linkers, the choice of scaffold affects the physicochemical properties of the drug.
Table 1: Comparative Analysis of Linker Scaffolds
| Feature | Boc-3-HBA (Meta-Aromatic) | Standard PEG (Aliphatic) | Alkyl Chain (Linear) |
| Rigidity | High (Reduces entropy penalty) | Low (Floppy) | Moderate |
| Geometry | Kinked ( | Variable/Linear | Linear |
| Solubility | Moderate (Lipophilic core) | High (Hydrophilic) | Low (Lipophilic) |
| Metabolic Stability | High (Ether/Amide) | High (Ether) | High |
| Primary Use | PROTACs (Ternary complex tuning) | Solubility enhancement | Simple spacing |
Visualization of PROTAC Assembly
The following diagram illustrates the specific assembly of an Nrf2 degrader using Boc-3-HBA, as referenced in recent patent literature (e.g., US20250145611A1).
DOT Diagram 2: Nrf2 PROTAC Synthesis Pathway
Caption: Synthesis of a PROTAC using Boc-3-HBA. The linker provides the critical spacing and orientation between the Target Binder and E3 Ligase Binder.
Part 5: Troubleshooting & QC
Incomplete Alkylation of Phenol
-
Cause: Steric hindrance or moisture in DMF.
-
Solution: Ensure DMF is anhydrous (stored over molecular sieves). Increase temperature to
or switch to a stronger base like (requires start). Note: is incompatible if the Boc group is thermally unstable in the presence of strong nucleophiles, but usually safe for simple alkylations.
Poor Solubility of Intermediate
-
Cause: The rigid aromatic ring increases lipophilicity.
-
Solution: Use a co-solvent mixture for the next step (e.g., DCM/DMF 1:1) or introduce a short PEG spacer on the other side of the molecule (the ligand side) to compensate.
Analytical Validation (HPLC-MS)
-
: 246.11 Da.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fragment Ions: Loss of
-butyl group ( ) is common in MS source (Source fragmentation). Do not mistake this for the deprotected amine if the retention time matches the starting material.
References
-
Bondeson, D. P., & Crews, C. M. (2017).[1][2] Targeted Protein Degradation by Small Molecules.[2] Annual Review of Pharmacology and Toxicology, 57, 107-123.[1] Link
-
PubChem. (n.d.).[3][5][6][7] this compound (CID 18369568).[4] National Library of Medicine.[7] Link
-
Google Patents. (2025). US20250145611A1 - Nrf2 protein degraders. Google Patents. Link
-
Dong, G., et al. (2021). ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Royal Society of Chemistry. Link
-
Santi, D. V., et al. (2012).[8] β-Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols.[8] Proceedings of the National Academy of Sciences, 109(16), 6211–6216. Link
Sources
- 1. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]
- 2. US20250145611A1 - Nrf2 protein degraders - Google Patents [patents.google.com]
- 3. tert-butyl N-hydroxy-N-(2-methylphenyl)carbamate | C12H17NO3 | CID 25147080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate in Heterocyclic Synthesis
[1][2]
Executive Summary & Strategic Rationale
This guide details the application of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 105862-28-4), hereafter referred to as 3-HNBoc , as a pivotal intermediate in the synthesis of nitrogen-oxygen heterocycles and tetrahydroisoquinolines.[1][2]
While para-substituted benzylamines (tyramine derivatives) are ubiquitous in medicinal chemistry, the meta-substitution pattern of 3-HNBoc offers a distinct topological vector for drug design.[1][2] This scaffold provides two orthogonal reactive sites:
-
The Phenolic Hydroxyl (C3 position): A nucleophilic handle primed for etherification, Mitsunobu coupling, or electrophilic activation.[1][2]
-
The Boc-Protected Aminomethyl Group: A latent nucleophile that, upon deprotection, drives intramolecular cyclization.[1]
Key Application: This protocol focuses on the "Divergent Cyclization Strategy," enabling the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) and 1,4-benzoxazepines .[2]
Strategic Workflow: The Meta-Divergent Pathway
The utility of 3-HNBoc lies in its ability to serve as a "switchable" electrophile/nucleophile system. The workflow below visualizes the decision matrix for synthesizing two distinct heterocyclic classes from this single precursor.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the phenol and protected amine.
Detailed Protocols
Protocol A: Synthesis of Tetrahydroisoquinolines (THIQs) via Pictet-Spengler
This protocol leverages the electron-donating phenolic group to activate the aromatic ring for electrophilic aromatic substitution.[1][2] The meta-hydroxyl group directs cyclization to the ortho (position 2) or para (position 4) sites relative to the phenol, corresponding to the 6- or 8-positions of the resulting isoquinoline.[1][2]
Mechanism: Acid-mediated condensation of the deprotected amine with an aldehyde generates an iminium ion, which undergoes intramolecular ring closure.
Reagents & Materials
-
Substrate: 3-HNBoc (1.0 eq)
-
Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)[1][2]
Step-by-Step Procedure
-
Deprotection: Dissolve 3-HNBoc (1 mmol) in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until TLC confirms Boc removal.
-
Workup (Critical): Concentrate in vacuo. Note: For Pictet-Spengler, isolating the free base is often preferred to control pH. Redissolve residue in MeOH and neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO₃.[1][2] Filter and concentrate.
-
Imine Formation: Dissolve the crude amine in anhydrous MeOH. Add the aldehyde (1.1 eq) and MgSO₄ (anhydrous) to scavenge water.[1][2] Stir for 2 hours.
-
Cyclization: Cool to 0°C. Add TFA (2-3 eq) to generate the reactive iminium species.
-
Optimization Tip: If the reaction is sluggish, heat to reflux. The phenolic group strongly activates the ring, often allowing milder conditions than non-activated systems.
-
-
Purification: Quench with sat. NaHCO₃. Extract with EtOAc.[1][2] Purify via flash chromatography (DCM/MeOH gradient).
Expected Outcome: 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (major isomer due to sterics) and 8-hydroxy isomer (minor).[1][2]
Protocol B: Mitsunobu Functionalization for Library Generation
Before cyclization, the phenolic hydroxyl is an ideal handle for introducing diversity using the Mitsunobu reaction. This is particularly useful for creating ether-linked pharmacophores .[1][2]
Context: This reaction inverts the stereochemistry of the alcohol partner (if chiral) and forms a robust aryl-alkyl ether bond.[1][2]
Reagents
-
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve 3-HNBoc, PPh₃, and the alcohol (R-OH) in anhydrous THF (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add DIAD dropwise over 10 minutes. Caution: Exothermic reaction.[1][2]
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Monitoring: Monitor by TLC (Visualize with UV and Ninhydrin stain).[1][2] The phenol spot should disappear.[1]
-
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2] Filter off the white solid.[1]
-
Purification: The filtrate contains the product and reduced hydrazine.[1] Purify via column chromatography.[1][2]
Data Summary Table: Common Solvents & Conditions
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |
| Solvent | THF (Anhydrous) | Toluene or 1,4-Dioxane |
| Temperature | 0°C to RT | 60°C - 80°C |
| Reagent | PPh₃ / DIAD | PBu₃ / ADDP (1,1'-(azodicarbonyl)dipiperidine) |
| Use Case | Primary Alcohols | Sterically hindered Secondary Alcohols |
Quality Control & Analytical Verification
To ensure the integrity of the heterocyclic transformation, specific analytical markers must be verified.
NMR Spectroscopy (¹H NMR in DMSO-d6)
-
Precursor (3-HNBoc): Look for the Boc singlet (~1.4 ppm, 9H) and the benzylic methylene doublet (~4.1 ppm, 2H).[1][2] The phenolic proton appears as a broad singlet (~9.3 ppm).[1][2]
-
Post-Cyclization (THIQ):
-
Disappearance: The Boc singlet and the specific phenolic shift will change/disappear (if O-alkylated).[1][2]
-
Appearance: Diastereotopic protons of the new ring system (C3 and C4 of the isoquinoline) will appear as multiplets in the 2.8–3.5 ppm range.
-
Regiochemistry: NOESY experiments are required to distinguish between the 6-hydroxy and 8-hydroxy isomers based on spatial proximity to the C1 substituent.[1]
-
Mass Spectrometry
References
-
National Institutes of Health (NIH). (2021).[1][2] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[1][2] Synthesis of N-Heterocycles and Mitsunobu Reaction Mechanisms. Retrieved from [Link]
-
PubChem. (2025).[1][2] this compound (CAS 105862-28-4) Compound Summary. Retrieved from [Link]
Troubleshooting & Optimization
Common side reactions in the Boc protection of 3-aminomethylphenol
Technical Support Center: Selective N-Boc Protection of 3-Aminomethylphenol
Case ID: #BOC-3AMP-001 Status: Active Subject: Troubleshooting Chemoselectivity, Solubility, and Side Reactions
Executive Summary
The protection of 3-aminomethylphenol (3-hydroxybenzylamine) with a tert-butoxycarbonyl (Boc) group presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: a primary amine (–CH₂NH₂) and a phenol (–OH). While the amine is kinetically more nucleophilic, the phenol’s acidity (pKa ~10) allows it to compete for the electrophile (Boc₂O), particularly under basic conditions required to solubilize the zwitterionic starting material.
This guide provides a fail-safe protocol designed to maximize N-selectivity and details specific troubleshooting steps for the three most common failure modes: O-Boc formation , solubility-driven stalling , and over-reaction (N,N-diBoc) .
Module 1: The Chemoselectivity Paradox (Root Cause Analysis)
To troubleshoot effectively, you must understand the competing pathways. The reaction outcome is dictated by the interplay between nucleophilicity and basicity .
The Competing Pathways
-
Path A (Desired): The amine attacks Boc₂O to form the Carbamate (N-Boc).
-
Path B (Side Reaction): The phenolate (generated by base) attacks Boc₂O to form the Carbonate (O-Boc).
-
Path C (Side Reaction): The N-Boc product reacts further to form N,O-diBoc .
Critical Insight: The O-Boc carbonate is significantly less stable to base hydrolysis than the N-Boc carbamate. This difference is the key to the "Rescue Protocol" defined in Module 2.
Figure 1: Reaction pathways showing the kinetic preference for N-Boc and the "Rescue" pathway converting O-Boc impurities back to the desired product.
Module 2: The Self-Validating Protocol
Do not rely on "perfect" stoichiometry to avoid O-Boc. Instead, use a protocol that assumes O-Boc formation and chemically deletes it.
Optimized Procedure: The "Hydrolysis Workup" Method
Reagents: 3-Aminomethylphenol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (TEA, 2.0 eq), Methanol (MeOH).
-
Solubilization: Suspend 3-aminomethylphenol in MeOH (5 mL/mmol). Add TEA (2.0 eq).
-
Why: The starting material is likely a zwitterion and insoluble in non-polar solvents. TEA deprotonates the ammonium, freeing the amine and improving solubility.
-
-
Addition: Add Boc₂O (1.1 eq) dropwise at 0°C, then warm to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC. You may see two spots: N-Boc (major) and N,O-diBoc (minor, higher R_f).
-
-
The "Rescue" Step (Crucial):
-
Workup:
-
Evaporate MeOH (rotary evaporator).
-
Acidify the aqueous residue carefully with 1M HCl to pH ~3–4 (Caution: CO₂ evolution).
-
Extract with Ethyl Acetate (EtOAc).[4]
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My crude yield is >120%, and the NMR shows extra t-butyl peaks."
Diagnosis: O-Boc Formation. You likely formed the O-carbonate or the N,O-bis-carbonate. This is common if you used excess Boc₂O or a strong base (like NaH) without a hydrolysis step.
-
Verification: Check ¹H NMR.
-
N-Boc: t-Bu singlet at ~1.45 ppm.
-
O-Boc: t-Bu singlet at ~1.55 ppm (deshielded by oxygen).
-
Aromatic Region: O-Boc causes a downfield shift of ortho-protons compared to the free phenol.
-
-
Solution: Dissolve the crude material in MeOH/THF (1:1) and treat with K₂CO₃ (2.0 eq) at RT for 2 hours. This will cleave the O-Boc ester exclusively [2].
Issue 2: "The starting material sits at the bottom of the flask and won't react."
Diagnosis: Zwitterionic Insolubility. 3-Aminomethylphenol exists as an internal salt (phenoxide/ammonium) in neutral media. It is insoluble in DCM, Ether, or pure THF.
-
Solution: Switch solvent systems.
-
Recommended: Dioxane/Water (1:1) with NaOH (Schotten-Baumann conditions) OR Methanol with TEA.
-
Avoid: Anhydrous DCM (unless using a solubilizing base like DBU, which is overkill).
-
Issue 3: "I see a spot much higher than my product on TLC."
Diagnosis: N,N-diBoc Formation. While rare with primary amines and only 1.1 eq of Boc₂O, this can happen if the reaction is highly concentrated.
-
Solution: N,N-diBoc is chemically stable and cannot be "hydrolyzed" off easily like O-Boc. You must separate it via column chromatography.
-
Prevention: Ensure dilute conditions (0.1 M) and strictly control Boc₂O equivalents (1.0–1.1 eq).
Module 4: Data & Comparative Analysis
Solvent & Base Selection Matrix
Choosing the right system determines the ratio of N- vs. O-attack.
| System | Solubility | N-Selectivity | Risk Factor | Recommendation |
| DCM / TEA | Poor | High | Incomplete reaction due to solubility. | Not Recommended |
| THF / H₂O / NaOH | Excellent | Moderate | High O-Boc formation (phenolate is nucleophilic). | Good (if followed by hydrolysis step).[5] |
| MeOH / TEA | Good | High | Solvolysis of Boc₂O by MeOH (requires excess reagent). | Excellent (Standard Protocol). |
| DMF / DIPEA | Excellent | High | Difficult workup (DMF removal). | Alternative for scale-up. |
Workflow Visualization: The Rescue Protocol
Figure 2: The "Rescue Protocol" workflow. This logic gate ensures that even if side reactions occur, the final isolation yields pure N-Boc product.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection of Phenols and Amines).[6]
-
Houlihan, F., et al. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of phenols and alcohols. Canadian Journal of Chemistry, 63(1), 153-162.
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc group.[4][6][7][8] Tetrahedron, 58(14), 2701-2724.
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. scite.ai [scite.ai]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Protection and Deprotection [bzchemicals.com]
How to avoid di-Boc formation in tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis
Topic: Avoiding di-Boc formation in tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
The Chemoselectivity Challenge
The synthesis of This compound requires the selective protection of a primary aliphatic amine in the presence of a phenolic hydroxyl group.[1]
The core challenge is Competitive Nucleophilicity . While aliphatic amines are kinetically more nucleophilic than neutral phenols, the introduction of a base can deprotonate the phenol (
Reaction Pathway Analysis
The following diagram illustrates the divergent pathways. Your goal is to maintain the reaction in the "Kinetic Control" zone.
Figure 1: Mechanistic pathway showing the competition between amine and phenol nucleophiles and the rescue strategy for over-reaction.[1]
Optimization Strategies (Prevention)
To prevent di-Boc formation, you must suppress the nucleophilicity of the phenol while maintaining sufficient reactivity of the amine.
Critical Parameter: Base Selection
The choice of base is the single most important variable.
| Base System | Risk Level | Mechanism of Failure | Recommendation |
| NaOH / KOH | 🔴 High | Deprotonates phenol ( | AVOID |
| Triethylamine (TEA) | 🟠 Medium | Can act as a general base catalyst for phenol acylation.[1] | Use with Caution |
| NaHCO₃ (aq) | 🟢 Low | Weak base ( | Recommended |
| No Base | 🟢 Lowest | Amine reacts with | Gold Standard |
Stoichiometry & Temperature
-
Stoichiometry: Use 0.95 – 1.0 equivalents of
.[1] Never use an excess. It is better to have 5% unreacted starting material (easily removed via aqueous acid wash) than 5% di-Boc byproduct (difficult to separate).[1] -
Temperature: Conduct the addition at 0 °C . Lower temperatures favor the kinetic reaction (amine acylation) over the thermodynamic reaction (phenol acylation).[1]
Master Protocol: The "No-Base" Method[1]
This protocol relies on the high nucleophilicity of the benzylamine to drive the reaction without auxiliary bases, effectively silencing the phenol.
Reagents
-
Substrate: 3-Hydroxybenzylamine (
equiv)[1] -
Reagent:
( equiv)[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: Methanol can also be used to suppress O-Boc via hydrogen bonding, but DCM is standard for solubility.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve 3-hydroxybenzylamine (10 mmol) in DCM (50 mL). Ensure the solution is homogeneous.
-
Checkpoint: If the starting material is a hydrochloride salt, add exactly 1.0 equiv of Triethylamine (TEA) to free the amine, then cool immediately. If it is a free base, do not add base .
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Dissolve
(10 mmol, 1.0 equiv) in a minimal amount of DCM (5 mL). Add this solution dropwise over 15–20 minutes.-
Why? Slow addition keeps the local concentration of
low, preventing "hotspots" where di-Boc could form.[1]
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Monitoring: Check TLC (System: Hexane/EtOAc 1:1). The di-Boc impurity usually runs significantly higher (less polar) than the mono-Boc product.[1]
-
Workup:
The "Rescue" Operation (Troubleshooting)
Issue: You analyzed your NMR and see a significant N,O-di-Boc signal (often a shift in the aromatic protons adjacent to the oxygen). Solution: Do not discard the batch. The O-Boc group is an unstable carbonate ester, while the N-Boc is a stable carbamate. You can selectively hydrolyze the O-Boc.[1][3]
Selective Hydrolysis Protocol
-
Dissolve the crude mixture (containing mono- and di-Boc) in Methanol (MeOH) .
-
Add Potassium Carbonate (
) (2.0 equiv).[1] -
Stir at room temperature for 30–60 minutes.
-
Mechanism: The phenoxide is a good leaving group compared to the amide anion.[1] The carbonate (O-Boc) cleaves rapidly; the carbamate (N-Boc) remains intact.
-
Evaporate MeOH, redissolve in EtOAc, wash with water, and dry.
Troubleshooting Decision Tree
Figure 2: Decision matrix for handling crude reaction mixtures.
Frequently Asked Questions (FAQ)
Q1: My starting material is a hydrochloride salt. Can I still use the "No Base" method?
A: No. You must neutralize the HCl salt to release the nucleophilic amine. Use exactly 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in DCM.[1] Do not use excess base.[1] Alternatively, use a biphasic system (DCM/Sat.[1]
Q2: Why not use DMAP to speed up the reaction?
A: Never use DMAP for this transformation. DMAP (4-Dimethylaminopyridine) is a powerful acyl-transfer catalyst that will drastically accelerate the reaction of the phenol with
Q3: Can I use protecting groups for the phenol? A: You can, but it adds two extra steps (protection and deprotection). Common choices are Benzyl (Bn) or Silyl (TBS).[1] However, the direct chemoselective route described above is more efficient (atom economy) and sufficient for most applications.
Q4: How do I distinguish N-Boc from N,O-di-Boc on TLC?
A: The N,O-di-Boc compound lacks the hydrogen bonding capability of the phenol and the N-H.[1] Therefore, it is significantly less polar and will have a much higher
References
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724. Link
-
Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(18), 6368-6380. Link[1]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link[1]
-
Houlihan, F., et al. (1985).[1] Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate.[1] Canadian Journal of Chemistry, 63(1), 153-162. Link[1]
Sources
Troubleshooting low yield in the synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Synthesis Overview
The synthesis of this compound is typically approached as a two-step process. First, the formation of the intermediate, 3-hydroxybenzylamine, via reductive amination of 3-hydroxybenzaldehyde. Second, the chemoselective N-Boc protection of 3-hydroxybenzylamine. While seemingly straightforward, the presence of a phenolic hydroxyl group introduces challenges that can lead to low yields and purification difficulties.
Caption: Overall synthetic route.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Reductive Amination of 3-Hydroxybenzaldehyde
Question 1: My reductive amination of 3-hydroxybenzaldehyde is giving a very low yield of 3-hydroxybenzylamine. What are the likely causes and how can I improve it?
Low yields in this step often stem from several factors related to imine formation and the reduction process.
Answer:
1. Inefficient Imine Formation: The initial step is the formation of an imine between 3-hydroxybenzaldehyde and an ammonia source.[1] This equilibrium can be unfavorable under certain conditions.
-
Troubleshooting:
-
pH Control: Imine formation is often catalyzed by mild acid. However, strong acidic conditions will protonate the ammonia, rendering it non-nucleophilic. The phenolic hydroxyl group of the starting material can also influence the reaction medium's acidity. A pH of around 6-7 is generally optimal. Consider using a buffer system or adding a catalytic amount of a mild acid like acetic acid.
-
Ammonia Source: Using a large excess of the ammonia source can help drive the equilibrium towards the imine. Common sources include aqueous ammonia, ammonium acetate, or ammonium formate.[2] Ammonium formate can be particularly effective as it can also act as the hydrogen source in a Leuckart-type reaction.
-
Water Removal: The formation of an imine produces water. Removing this water can shift the equilibrium to favor the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate, though compatibility with the reducing agent should be considered.
-
2. Ineffective Reduction of the Imine: The choice and effectiveness of the reducing agent are critical.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the intermediate imine, potentially leading to the formation of 3-hydroxybenzyl alcohol as a significant byproduct.[3] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the imine in the presence of the aldehyde.[4]
-
Reaction Conditions: Ensure the reducing agent is added after allowing sufficient time for imine formation, unless you are using a one-pot protocol where the reducing agent is present from the start.[4] Maintain an appropriate temperature; some reductions work well at room temperature, while others may require cooling to 0°C to minimize side reactions.
-
3. Side Reactions:
-
Troubleshooting:
-
Aldehyde Reduction: As mentioned, the formation of 3-hydroxybenzyl alcohol is a common side reaction. This can be minimized by using an imine-selective reducing agent.[3]
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde and imine to form secondary and tertiary amines. Using a large excess of the ammonia source can help to statistically favor the formation of the primary amine.
-
| Parameter | Recommendation | Rationale |
| pH | 6-7 | Optimizes imine formation without passivating the amine nucleophile. |
| Ammonia Source | Ammonium formate or large excess of aqueous ammonia | Drives the equilibrium towards imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Selectively reduces the imine over the aldehyde, minimizing alcohol byproduct formation.[4] |
| Solvent | Methanol, Ethanol, or Dichloromethane | Common solvents for reductive amination that dissolve the reactants well. |
Experimental Protocol: Reductive Amination of 3-Hydroxybenzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol (0.5 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Adjust the pH to >10 with aqueous NaOH and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxybenzylamine.
Part 2: Boc Protection of 3-Hydroxybenzylamine
Question 2: I am getting a low yield of my desired N-Boc protected product, and my crude material is a complex mixture. What is going wrong?
The main challenge in this step is the presence of two nucleophilic sites: the primary amine and the phenolic hydroxyl group. This can lead to a lack of chemoselectivity.
Answer:
1. O-Acylation Side Reaction: The phenolic hydroxyl group can be acylated by di-tert-butyl dicarbonate (Boc₂O), leading to the formation of an O-Boc protected byproduct, or a di-Boc protected species.[5]
-
Troubleshooting:
-
Control of Stoichiometry: Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents). Adding a large excess will increase the likelihood of O-acylation.
-
Reaction Temperature: Perform the reaction at a low temperature (0°C to room temperature). Higher temperatures can favor the less selective O-acylation.
-
Base Selection: The choice of base is crucial. A mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred.[6] Stronger bases like sodium hydroxide can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.
-
Solvent System: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[6]
-
2. Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Allow sufficient reaction time. Monitor the progress by TLC until the starting material is consumed.
-
Reagent Quality: Ensure that the Boc₂O is of good quality and has not hydrolyzed.
-
3. Purification Issues: The product and byproducts can have similar polarities, making purification challenging.
-
Troubleshooting:
-
Column Chromatography: Careful flash column chromatography on silica gel is often necessary. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the N-Boc product from the O-Boc and di-Boc byproducts.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[7][8]
-
Caption: Boc protection selectivity issues.
Experimental Protocol: Chemoselective N-Boc Protection of 3-Hydroxybenzylamine
-
Dissolve 3-hydroxybenzylamine (1.0 eq) in dichloromethane (DCM) (0.2 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-50% ethyl acetate in hexane).
Part 3: Analysis and Characterization
Question 3: How can I use TLC to monitor my reactions and identify the different products and byproducts?
Answer:
TLC is an invaluable tool for monitoring the progress of your synthesis. Using appropriate stains can help differentiate between the starting materials, intermediates, and products.
-
UV Visualization: The aromatic rings in the starting material, intermediate, and product will allow for visualization under UV light (254 nm).[9]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and alcohols. The starting aldehyde will give a yellow spot on a purple background. The product and intermediate, having a hydroxyl group, will also be visualized.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. 3-hydroxybenzylamine will stain (typically yellow or purple), while the N-Boc protected product will not.
-
Ferric Chloride (FeCl₃) Stain: This stain is highly specific for phenols.[9] The starting material, intermediate, and N-Boc product should all give a positive test (often a blue or violet color), while the O-Boc protected byproduct will not.[10]
| Compound | UV Active | KMnO₄ Stain | Ninhydrin Stain | FeCl₃ Stain |
| 3-Hydroxybenzaldehyde | Yes | Yes | No | Yes |
| 3-Hydroxybenzylamine | Yes | Yes | Yes | Yes |
| This compound | Yes | Yes | No | Yes |
| O-Boc byproduct | Yes | Yes | Yes | No |
| Di-Boc byproduct | Yes | Yes | No | No |
Question 4: My NMR spectrum is confusing. How can I distinguish between the N-Boc and O-Boc protected products?
Answer:
¹H NMR spectroscopy provides clear indicators to differentiate between N- and O-acylation.
-
N-H Proton: The N-Boc product will show a characteristic broad singlet for the N-H proton of the carbamate, typically in the range of 4.5-5.5 ppm. This peak will disappear upon a D₂O exchange.
-
O-H Proton: The N-Boc product will also have a broad singlet for the phenolic O-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration. This peak will also disappear upon a D₂O exchange. The O-Boc product will lack this phenolic O-H signal.
-
tert-Butyl Group: The chemical shift of the tert-butyl protons can be diagnostic. In an N-Boc group, the singlet for the 9 protons is typically found around 1.45 ppm.[11] For an O-Boc group on a phenol, this signal is often shifted slightly downfield to around 1.55 ppm.
-
Benzyl CH₂ Group: The benzylic CH₂ protons in the N-Boc product will appear as a doublet coupled to the N-H proton, typically around 4.2-4.3 ppm. This will collapse to a singlet upon D₂O exchange.
| Proton | N-Boc Product (Expected δ) | O-Boc Product (Expected δ) | Di-Boc Product (Expected δ) |
| tert-Butyl | ~1.45 ppm (s, 9H) | ~1.55 ppm (s, 9H) | Two singlets, ~1.45 and ~1.55 ppm |
| Benzyl CH₂ | ~4.2-4.3 ppm (d) | ~4.2-4.3 ppm (s) | ~4.2-4.3 ppm (d) |
| N-H | ~4.5-5.5 ppm (br s, 1H) | Present | ~4.5-5.5 ppm (br s, 1H) |
| O-H | Present (variable) | Absent | Absent |
References
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). 3-Hydroxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... [Image]. Retrieved from [Link]
-
Aslam, S., & Rueping, M. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2018). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. National Institutes of Health. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Image]. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). CN101417929A - Synthetic method of hydroxybenzaldehyde.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of trans-N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)oxamide methanol monosolvate. Retrieved from [Link]
Sources
- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. A kind of synthetic method of hydroxybenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine [agris.fao.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Identifying byproducts in tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis by LC-MS
This technical guide addresses the identification of byproducts in the synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (also known as N-Boc-3-hydroxybenzylamine) using LC-MS. It is structured as a high-level troubleshooting resource for researchers.
Topic: Impurity Profiling & Troubleshooting for this compound Applicable For: Organic Synthesis, Process Chemistry, Analytical Development Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/ESI)
Executive Summary & Reaction Overview
The synthesis of this compound typically involves the chemoselective protection of 3-hydroxybenzylamine using di-tert-butyl dicarbonate (Boc₂O). The critical challenge in this synthesis is the competing reactivity between the aliphatic amine (desired target) and the phenolic hydroxyl group (undesired carbonate byproduct).
While the amine is more nucleophilic, O-acylation (O-Boc) and bis-acylation (N,O-di-Boc) frequently occur, particularly under improper pH control or excess reagent stoichiometry. LC-MS is the primary tool for distinguishing these species, but it requires careful interpretation due to the thermal instability of the Boc group in the electrospray ionization (ESI) source.
Visual Guide: Reaction Pathways & Byproducts
The following diagram maps the formation of the target molecule and its primary impurities.
Figure 1: Reaction scheme showing the competitive formation of N-Boc (Target), O-Boc, and N,O-di-Boc species.
Troubleshooting Guide (Q&A)
This section addresses specific spectral anomalies and chemical issues encountered during LC-MS analysis.
Q1: I see a dominant peak at m/z 168 instead of the expected 224 ([M+H]⁺). Did my reaction fail?
Diagnosis: Likely In-Source Fragmentation , not reaction failure. Explanation: The tert-butyl carbamate (Boc) group is thermally labile. In the ESI source, high desolvation temperatures or cone voltages can cause the loss of the tert-butyl group as isobutene (neutral loss of 56 Da) before the ion enters the mass analyzer.
-
Target [M+H]⁺: 224.27
-
Observed Ion: 224.27 - 56.06 (isobutene) = 168.21 Validation Step: Lower the source temperature (e.g., from 350°C to 200°C) and reduce the cone voltage. If the 224 peak intensity increases relative to 168, the product is intact.
Q2: I have two peaks with the same mass (m/z 224). Which is my target?
Diagnosis: Regioisomers (N-Boc vs. O-Boc). Explanation: The phenolic hydroxyl can react with Boc₂O to form a carbonate (O-Boc). This isomer has the exact same mass as the target N-Boc carbamate.
-
Differentiation:
-
Retention Time: The N-Boc (amide-like) is generally more polar than the O-Boc (carbonate/ester-like) and often elutes earlier on C18 columns, though this depends on mobile phase pH.
-
Stability Test: Treat a small aliquot with mild base (e.g., 1M NaOH or LiOH). The O-Boc carbonate is base-labile and will hydrolyze back to the starting material rapidly. The N-Boc carbamate is stable to mild base.[1] If one peak disappears after base treatment, that was the O-Boc impurity.
-
Q3: There is a significant peak at m/z 324. What is this?
Diagnosis: N,O-Bis-Boc byproduct. Explanation: This corresponds to the [M+H]⁺ of the species where both the amine and the phenol are protected.
-
Mechanism: Often occurs if >1.1 equivalents of Boc₂O are used or if the reaction is allowed to run too long with strong base.
-
Remediation: This impurity can often be converted back to the target product by selective hydrolysis (mild basic workup, e.g., K₂CO₃ in MeOH), which cleaves the phenolic carbonate but leaves the N-carbamate intact.
Q4: Why is my yield low despite clean LC-MS?
Diagnosis: Ion Suppression or Solubility Issues. Explanation: Phenolic compounds can suffer from ion suppression in ESI+ mode if the mobile phase is too acidic. Conversely, in ESI- mode, phenols ionize well but Boc-amines do not.
-
Solution: Ensure your method uses ESI+ with 0.1% Formic Acid. If quantification is critical, use a UV detector (210 nm or 254 nm) in series with MS, as ionization efficiency varies wildly between the free amine and the Boc-protected forms.
Data Reference: Mass Spectrometry Table
Use this table to assign peaks in your mass spectrum.
| Species | Structure Description | Formula | Calc. MW | Expected m/z [M+H]⁺ | Diagnostic Fragment (In-Source) |
| Target | N-Boc-3-hydroxybenzylamine | C₁₂H₁₇NO₃ | 223.27 | 224.3 | 168.2 (-tBu)124.2 (-Boc) |
| Start Mat. | 3-hydroxybenzylamine | C₇H₉NO | 123.15 | 124.2 | 107.1 (-NH₃) |
| O-Boc | 3-(aminomethyl)phenyl tert-butyl carbonate | C₁₂H₁₇NO₃ | 223.27 | 224.3 | 168.2 (-tBu)124.2 (-CO₂, -tBu) |
| N,O-di-Boc | Bis-protected impurity | C₁₇H₂₅NO₅ | 323.39 | 324.4 | 268.3 (-tBu)224.3 (-Boc) |
| Dimer | Urea formation (Rare) | C₁₅H₁₆N₂O₃ | 272.30 | 273.3 | N/A |
Note: The "Diagnostic Fragment" at m/z 124 corresponds to the protonated starting material (3-hydroxybenzylamine), which results from the complete loss of the Boc group.
Experimental Protocol: Recommended LC-MS Method
To reliably separate N-Boc and O-Boc isomers, a standard rapid gradient is often insufficient. Use this optimized protocol.
Instrument: HPLC or UHPLC coupled to Single Quad or Q-TOF MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min. Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B (Slower ramp helps separate isomers)
-
6.0 min: 95% B
-
6.1 min: 5% B MS Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to minimize fragmentation)
-
Source Temp: 250°C
-
Desolvation Gas: 600 L/hr
Troubleshooting Logic Flow
Follow this decision tree when analyzing complex crude mixtures.
Figure 2: Logic flow for diagnosing spectral anomalies in N-Boc synthesis.
References
-
Agilent Technologies. "Boc-Protected Amino Groups - MS Fragmentation Patterns." Agilent Technical Notes. Available at: [Link] (General reference for ESI fragmentation of carbamates).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative text on N- vs O-Boc selectivity and stability).
-
National Institutes of Health (NIH). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group." PubMed Central. Available at: [Link].
-
ResearchGate. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Available at: [Link].
Sources
Technical Support Center: Stability & Isolation of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate
Case ID: TB-3HB-STABILITY Subject: Prevention of decomposition during workup and purification Molecule: tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (referred to herein as TB-3HB ) Support Tier: Senior Application Scientist
Critical Stability Profile (The "Why")
To successfully isolate TB-3HB , you must treat it as a "Janus" molecule: it possesses two reactive faces with opposing sensitivities. The tert-butyl carbamate (Boc) moiety is acid-labile and thermally sensitive, while the phenol moiety is oxidation-prone and base-sensitive (solubility-wise).
Table 1: Chemical Vulnerability Matrix
| Functional Group | Stressor | Resulting Decomposition / Loss | Mechanism |
| Boc-Carbamate | Acid (pH < 4) | Loss of Protection | Protonation of carbonyl oxygen |
| Boc-Carbamate | Heat (> 60°C) | Isobutylene Elimination | Thermal elimination of isobutylene to yield the free amine (often accelerated by trace acid). |
| Phenol (3-OH) | Base (pH > 10) | Aqueous Washout | Deprotonation to phenolate ( |
| Phenol (3-OH) | Silica / Air | Oxidation (Pink/Brown) | Phenols are electron-rich; acidic silica + oxygen facilitates oxidation to quinones or coupling products. |
Visual Logic: Decomposition Pathways
The following diagram illustrates the specific chemical risks associated with standard workup errors.
Figure 1: Mechanistic pathways leading to product loss or degradation during workup.
Troubleshooting Guide (Q&A)
Q1: "I extracted my reaction mixture, but the product is missing from the organic layer. Where did it go?"
Diagnosis: You likely performed a basic wash (e.g., 1M NaOH or saturated Na
Q2: "My product turned from a white solid to a pink/brown gum after column chromatography."
Diagnosis: Oxidative degradation on silica gel.
The Science: Silica gel is slightly acidic (
Q3: "I see a new peak in the NMR (around 1.3 ppm) and my yield is low." Diagnosis: Thermal degradation of the Boc group. The Science: While Boc is generally stable up to ~80°C, the presence of the phenolic hydroxyl group can facilitate intramolecular hydrogen bonding or proton transfer that lowers the activation energy for isobutylene elimination. Solution: Keep all rotary evaporator water baths at < 40°C . Do not dry the compound in an oven; use a high-vacuum manifold at room temperature.
Optimized Protocol: The "Buffered Workup"
This protocol is designed to navigate the "Stability Window" (pH 4–8) where both the Boc group and the Phenol are stable.
Phase 1: Quench & Extraction
-
Cool Down: Cool the reaction mixture to 0°C.
-
Buffered Quench: Add saturated aqueous Ammonium Chloride (NH
Cl) .-
Why: NH
Cl buffers the solution to pH ~5-6. This is acidic enough to protonate the phenol (keeping it organic soluble) but not acidic enough to cleave the Boc group.
-
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc).
-
Note: Avoid DCM if possible, as phenols often have better solubility in EtOAc, and DCM can sometimes contain trace HCl if not stabilized.
-
-
Wash: Wash the combined organics once with brine.
-
Critical: Do NOT wash with NaOH or NaHCO
if you can avoid it. If a basic wash is strictly necessary to remove acid byproducts, ensure the contact time is < 2 minutes and immediately follow with a brine wash.
-
Phase 2: Purification (Neutralized Silica)
If chromatography is required, standard acidic silica will degrade your product.
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc (or DCM/MeOH) containing 1% Triethylamine (Et
N) . -
Column Packing: Pour the slurry and flush with 2 column volumes of the solvent without amine to remove excess base (optional, but recommended to prevent amine contamination).
-
Elution: Load your sample and elute quickly.
-
Tip: Phenols "tail" on silica. Adding 1% MeOH to your eluent (even in a Hex/EtOAc system) can sharpen the peaks by disrupting H-bonding with the silica surface.
-
Workflow Visualization
Figure 2: Decision tree for the safe isolation of TB-3HB.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] (Definitive guide on Boc stability and cleavage conditions).
- Agrawal, P. K., et al. (2012). "Oxidation of phenols: An overview." International Journal of Pharmaceutical Sciences and Research.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for Phenol pKa ~10-11 range).
-
Thermo Fisher Scientific. (2024). "3-Hydroxybenzylamine hydrochloride Product Page." Link (Physical properties of the core scaffold).
-
Common Organic Chemistry. (2023). "Boc Protecting Group."[1][4][5][6][7] Link (General stability profiles).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. reddit.com [reddit.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Efficient Synthesis of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate
[1]
Case ID: N-Boc-Protection-003 Subject: Catalyst Selection & Troubleshooting for Chemoselective Amine Protection Target Molecule: tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (N-Boc-3-hydroxybenzylamine)[1]
Executive Summary & Catalyst Selection Matrix
The Challenge: Synthesizing this compound requires chemoselectivity.[1][2] The target molecule contains two nucleophilic sites: the primary amine (benzylamine) and the phenol (meta-hydroxyl).[1][3][4]
While amines are kinetically more nucleophilic than phenols, the use of strong bases or excess di-tert-butyl dicarbonate (
Expert Recommendation:
For maximum efficiency and selectivity, we recommend Molecular Iodine (
Catalyst Decision Matrix
| Catalyst System | Selectivity (N vs O) | Reaction Speed | Cost/Scalability | Recommendation |
| Molecular Iodine ( | High (>95:5) | Fast (15-30 min) | Low Cost / High Scalability | Primary Choice for neutral/free amines.[1][3] |
| Indium(III) Triflate | Very High (>98:[1][3]2) | Fast | High Cost | Use for high-value/small-scale batches.[1][3] |
| Triethylamine ( | Moderate | Slow to Moderate | Low Cost | Baseline. Use only if starting material is an HCl salt.[1][3] |
| NaOH / Aqueous | Low | Moderate | Very Low Cost | Avoid. High risk of O-Boc formation (phenolate generation).[1][3] |
Experimental Protocol: Iodine-Catalyzed Synthesis
Methodology:
This protocol utilizes molecular iodine to activate
Reagents:
-
3-Hydroxybenzylamine (Free base): 1.0 equiv[1]
-
Di-tert-butyl dicarbonate (
): 1.1 equiv[1][5] -
Molecular Iodine (
): 5-10 mol%[1] -
Solvent: Methanol (MeOH) or Dichloromethane (DCM) (Can also be run solvent-free).[1][3][4]
Step-by-Step Workflow:
-
Preparation: Dissolve 3-hydroxybenzylamine (10 mmol) in MeOH (10 mL).
-
Activation: Add
(11 mmol) to the solution. -
Catalysis: Add Molecular Iodine (
, 0.5-1.0 mmol) to the mixture. -
Reaction: Stir at room temperature.
-
Quench: Once complete (usually < 30 mins), add a saturated solution of
(sodium thiosulfate) to quench the iodine (color changes from brown/red to clear/yellow).[1][3][4] -
Workup: Evaporate MeOH. Extract with Ethyl Acetate (
mL).[1][3][4] Wash organic layer with water and brine.[1][3][4] Dry over .[1][3][4] -
Purification: Concentrate in vacuo. The product typically crystallizes or forms a viscous oil.[1][3][4] If necessary, purify via column chromatography (SiO2, Hexane/EtOAc).[1][4]
Troubleshooting Guide & FAQs
Diagnostic Decision Tree
Use the following logic flow to diagnose low yields or impurities.
Figure 1: Troubleshooting logic for N-Boc protection selectivity and kinetics.
Frequently Asked Questions (FAQs)
Q1: I observe a less polar spot running higher than my expected product on TLC. What is it?
-
Diagnosis: This is likely the N,O-bis-Boc byproduct .[1][4] This occurs if the reaction pH was too high (using excess base) or if too much
was used.[1][3][4] -
The Fix (The "Rescue" Protocol): Do not discard the batch.
-
Dissolve the crude mixture in Methanol.
-
Add 2.0 equivalents of Potassium Carbonate (
).[1][3][4] -
Stir at room temperature for 30–60 minutes.
-
Mechanism: Phenolic carbonates (O-Boc) are far more labile to base hydrolysis than aliphatic carbamates (N-Boc).[1][3][4] This will selectively cleave the O-Boc group, returning the phenol, while leaving the desired N-Boc intact.[1][4]
-
Q2: My starting material is 3-hydroxybenzylamine Hydrochloride (HCl salt). Can I still use Iodine?
-
Answer: Not directly. The amine must be nucleophilic (free base) to attack the activated
.[1][3][4] -
Protocol Adjustment: Dissolve the HCl salt in your solvent and add exactly 1.0 equivalent of Triethylamine (
) or Diisopropylethylamine (DIPEA).[1][3][4] Stir for 10 minutes to release the free amine. Then add and the Iodine catalyst.
Q3: Why is the reaction turning black/purple?
-
Answer: This is normal when using Iodine.[1][3][4] It indicates the catalyst is present.[1][3][4] The color should be removed during the workup using Sodium Thiosulfate (
).[1][3][4] If the color persists in the final product, your quench was insufficient.
Q4: Can I do this in water?
Mechanistic Insight
Understanding why Iodine works ensures you can adapt the protocol if needed.[1][3][4]
Figure 2: Iodine acts as a Lewis acid to activate the carbonyl carbon of Boc Anhydride, making it highly susceptible to the more nucleophilic amine, thereby bypassing the phenol.[4][5]
References
-
Iodine Catalysis: Phukan, P. (2004).[1][3][4] "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions."[1][3] Tetrahedron Letters, 45(24), 4785-4787.[1][3][4] (Note: While titled for acetylation, this established the I2 activation mechanism extended to Boc protection in later works).[1][3][4]
-
Chemoselectivity: Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][3][4] "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." The Journal of Organic Chemistry, 71(21), 8283–8286.[1][3][4]
-
Water-Mediated Synthesis: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][2][3][4] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.[1][3][4]
-
O-Boc Cleavage (Rescue): Nakamura, K., et al. (2004).[1][3][4] "Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols." Tetrahedron Letters, 45, 495-499.[1][3][4]
Sources
- 1. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Temperature control to minimize side products in tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate synthesis
Topic: Temperature Control & Chemoselectivity Optimization Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated
Executive Summary: The Chemoselectivity Challenge
You are synthesizing tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (Boc-protected 3-hydroxybenzylamine). The core challenge in this synthesis is chemoselectivity .
Your starting material contains two nucleophilic sites:
-
The Amine (–NH₂): A primary benzylic amine (Target for protection).
-
The Phenol (–OH): An aromatic hydroxyl group (Potential side reaction site).
The Critical Insight: While amines are inherently more nucleophilic than phenols, improper temperature control or base selection can lower the activation energy for the phenol attack, leading to the formation of the O-Boc carbonate side product (tert-butyl (3-(aminomethyl)phenyl) carbonate) or the N,O-di-Boc species.
This guide details how to exploit Kinetic Control via temperature regulation to exclusively favor N-acylation.
Mechanism & Thermodynamics (The "Why")
To minimize side products, you must operate in a regime where the reaction rate (
-
N-Boc Formation (Kinetic Product): The amine attacks the Boc anhydride (
) rapidly even at low temperatures ( ). This reaction has a lower activation energy ( ). -
O-Boc Formation (Thermodynamic Trap): Phenols are less nucleophilic. To react with
, they typically require deprotonation (by a strong base) or higher thermal energy to overcome the activation barrier. Once formed, O-Boc carbonates are stable, but they are generally "slower" to form than carbamates.
Temperature Rule: Maintaining the reaction between -5°C and 25°C is the primary control lever to prevent the phenol from reaching the transition state energy required for O-acylation.
Visualizing the Reaction Pathways
Caption: Kinetic vs. Thermodynamic pathways. Path A (Target) is favored by low temperature. Path B (Impurity) is triggered by heat or strong base.
Optimized Experimental Protocol (The "How")
This protocol is designed to be self-validating . If you deviate from the temperature or stoichiometry, the TLC/HPLC profile will immediately show O-Boc impurities (usually higher R_f than product).
Reagents:
-
Substrate: 3-hydroxybenzylamine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.05 - 1.1 equiv) -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Base: None (preferred) or
(if acid scavenging is strictly required). Avoid unless necessary.
Step-by-Step Workflow:
-
Preparation (T = 25°C): Dissolve 3-hydroxybenzylamine in DCM (0.2 M concentration). Ensure the amine is fully solubilized.
-
Cryogenic Setup (T = 0°C): Place the reaction vessel in an ice/water bath. Allow the solvent to equilibrate to 0°C for 15 minutes.
-
Why? Pre-cooling prevents localized hot-spots when reagents are mixed.
-
-
Reagent Addition (T = 0°C): Dissolve
(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine over 20–30 minutes. -
Reaction Phase (T = 0°C
23°C): Stir at 0°C for 1 hour. Then, remove the ice bath and allow the mixture to warm naturally to room temperature (approx. 23°C). Stir for an additional 2–4 hours. -
Validation Check: Perform TLC.
-
Workup: Wash with water and mild brine. Avoid highly basic washes (
) which might hydrolyze the N-Boc slowly, though it is relatively stable.
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High O-Boc Impurity | Temperature spike during addition. | Strictly maintain 0°C during |
| High O-Boc Impurity | Base was too strong (e.g., NaOH, TEA). | Switch to catalyst-free conditions in MeOH or use |
| Incomplete Conversion | Reaction too cold for too long. | After 1h at 0°C, ensure the reaction warms to Room Temp (20-25°C) to drive it to completion. |
| N,N-Di-Boc Formation | Large excess of | Reduce |
| Viscous/Gummy Crude | Solvent trapping. | Use DCM for workup; it is easier to remove than alcohols. Ensure thorough drying under high vacuum. |
Frequently Asked Questions
Q: Can I use heat to speed up the reaction?
A: No. Heating above 35–40°C significantly increases the rate of phenol O-acylation and can lead to thermal degradation of
Q: I already have O-Boc impurities. Can I save the batch?
A: Yes. Carbonates (O-Boc) are more labile to base hydrolysis than Carbamates (N-Boc). Treating the crude mixture with mild base (e.g.,
Q: Why do some protocols recommend NaOH? A: NaOH is used in the "Schotten-Baumann" condition (biphasic Water/DCM or Water/Dioxane). While effective for simple amines, it is risky for aminophenols because the phenoxide ion (formed by NaOH) is a potent nucleophile. For this specific substrate, anhydrous DCM or MeOH without strong base is safer.
Decision Tree: Process Optimization
Use this logic flow to determine the best adjustment for your specific constraints.
Caption: Decision logic for handling impurities. Note the "Rescue" pathway for O-Boc contamination.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[5][6] Wiley.
-
Chemoselective N-Boc Protection. Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[6] Organic Letters, 8(15), 3259-3262.
-
Selective Deprotection Strategies. Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP): A chemoselective system. The Journal of Organic Chemistry.[6]
-
Protocol for Hydroxy-Amine Protection. ChemicalBook. (n.d.). Synthesis of tert-butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate.[11] (Demonstrates DCM/0°C protocol).
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BOC Protection and Deprotection [pt.bzchemicals.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
Minimizing O-alkylation side reactions of the phenol group during subsequent steps
Ticket ID: CHEMO-SEL-001 Subject: Suppression of Unwanted O-Alkylation in Phenolic Substrates Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Ambident Nucleophile Challenge
Welcome to the Technical Support Center. You are likely here because your phenol group reacted when you didn't want it to.
Phenols are ambident nucleophiles , possessing two reactive sites: the hard oxygen (O-alkylation) and the soft carbon ring (C-alkylation). Furthermore, in the presence of other nucleophiles (like amines), the phenol often competes for electrophiles, leading to complex mixtures.
This guide provides field-proven protocols to suppress phenolic O-alkylation in three distinct scenarios:
-
Chemoselective N-Alkylation: Alkylating an amine while leaving a phenol untouched.
-
Regioselective C-Alkylation: Directing alkylation to the aromatic ring (Friedel-Crafts/Reimer-Tiemann) rather than the oxygen.
-
Transient Protection: "Masking" the phenol without a dedicated deprotection step.
Module 1: Chemoselective N-Alkylation (The "Bystander" Phenol)
Scenario: You have an amino-phenol (e.g., tyramine derivative) and need to alkylate the nitrogen without touching the oxygen.
The Root Cause
In polar aprotic solvents (DMF, DMSO) with a base, phenols (
The Solution: Solvation Shielding
To stop the oxygen from reacting, you must "distract" it using Hydrogen Bond Donating (HBD) solvents.
Protocol A: The Protic Solvent Switch
Mechanism: Protic solvents (Methanol, Ethanol, Trifluoroethanol) form a tight solvation shell around the phenoxide oxygen via hydrogen bonding. This steric and electronic shielding drastically reduces O-nucleophilicity while leaving the neutral amine relatively free to react.
| Variable | Recommendation | Rationale |
| Solvent | Methanol (MeOH) or Trifluoroethanol (TFE) | Forms strong H-bonds with phenoxide ( |
| Base | Cesium Carbonate ( | Carbonates are strong enough to buffer the reaction but, in protic solvents, do not generate "naked" phenoxides. |
| Electrophile | 1.0 - 1.1 Equivalents | Excess electrophile will eventually overcome the kinetic barrier and alkylate the oxygen. |
Experimental Workflow (Standardized):
-
Dissolve amino-phenol (1.0 equiv) in MeOH (0.1 M concentration).
-
Add
(2.0 equiv). Note: Avoid strong bases like NaH or KOtBu. -
Add alkyl halide (1.0 equiv) dropwise at 0°C.
-
Warm to Room Temperature (RT) and monitor via LCMS.
-
Result: High selectivity for N-alkylation due to solvent caging of the phenoxide.
Module 2: Regioselective C-Alkylation (The "Ring" Target)
Scenario: You want to alkylate the benzene ring (ortho/para), but the reaction keeps occurring on the oxygen.
The Solution: Hard/Soft Acid-Base (HSAB) Tuning
-
Phenoxide Oxygen: Hard nucleophile (charge localized).
-
Phenol Ring (Carbon): Soft nucleophile (orbital controlled).
-
Strategy: Use a solvent that makes the Oxygen "unavailable" (Hard-Hard interaction) so the Carbon (Soft) becomes the only viable nucleophile.
Protocol B: The Fluorinated Alcohol Effect
Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are game-changers here. They are highly acidic (
Diagram: Solvent Decision Matrix
Caption: Decision tree for solvent selection based on the desired alkylation target. Aprotic solvents are the primary cause of unwanted O-alkylation.
Module 3: Transient Protection Strategies
Sometimes solvent tuning is insufficient. In these cases, use Transient Protection —groups that are applied and removed in situ or during workup, saving a purification step.
Protocol C: Boronic Acid Masking
Boronic acids react reversibly with phenols to form boronate esters, which are inert to alkylation.
-
Setup: Mix Phenol substrate + Phenylboronic acid (1.1 equiv) in Toluene/DCM.
-
Dehydration: Reflux with a Dean-Stark trap or use molecular sieves to drive boronate ester formation.
-
Reaction: Perform your desired transformation (e.g., alkylation of a distal group).
-
Workup: Add water/mild base. The boronate hydrolyzes immediately, returning the free phenol.
Troubleshooting & FAQs
Q1: I used
Q2: Will using a bulky base like
Q3: Can I use silyl protection (TBS-Cl) instead of these solvent tricks? A: Yes, silylation is the "Gold Standard" for reliability. However, it adds two steps (protection + deprotection) and reduces yield. Use the solvent protocols (Module 1) first for efficiency; use silylation if the substrate is extremely sensitive.
Q4: How does the Counter-Ion effect influence this? A:
-
Lithium (
): Associates tightly with Oxygen (Hard-Hard). Can block O-alkylation, favoring C-alkylation. -
Cesium (
): Large "soft" cation. Dissociates effectively. In aprotic solvents, this promotes O-alkylation. In protic solvents, it helps solubility without overriding the solvent shielding effect.
References
-
Solvent Effects on Nucleophilicity
-
Chemoselective N-Alkylation Protocols
-
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.[4] SynOpen 2019; 03(04): 115-121.
-
-
C-Alkylation in Fluorinated Solvents
- Phenolates- O-alkylation and C-alkyl
-
Boronic Acid Transient Protection
Sources
- 1. medlifemastery.com [medlifemastery.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen bonding lowers intrinsic nucleophilicity of solvated nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate purity analysis by quantitative NMR (qNMR)
qNMR vs. HPLC-UV: A Technical Assessment for Drug Development
Executive Summary
Verdict: For the absolute purity determination of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (Boc-3-hydroxybenzylamine), Quantitative NMR (qNMR) is the superior primary reference method, particularly during early-stage development where certified reference standards are unavailable. While HPLC-UV remains the standard for high-throughput routine QC, it suffers from response factor uncertainty due to the phenolic moiety's susceptibility to oxidation and the variable extinction coefficient of the carbamate linker.
The Analytical Challenge
The target molecule, this compound, presents specific structural challenges for quantitative analysis:
-
Chromophore Variability: The Boc group is UV-transparent. Detection relies on the phenolic ring (
nm), but the molar extinction coefficient ( ) is not uniform across synthesis impurities (e.g., oxidized quinones or deprotected amines). -
Lack of Standards: In early drug development, a "100% pure" reference standard of this specific intermediate rarely exists. HPLC requires such a standard for external calibration.
-
Hygroscopicity: The phenolic hydroxyl group can attract moisture, complicating gravimetric analysis without internal correction.
qNMR solves these issues by measuring the molar ratio of protons relative to an Internal Standard (IS), independent of UV absorption or reference compound availability.
Methodology: Quantitative NMR (qNMR)
Role: Primary Reference Method (Absolute Purity).[1]
2.1 Principle & Internal Standard Selection
qNMR relies on the equation:
Selection Logic for Internal Standard (IS): For this molecule in DMSO-d₆ , we require an IS with signals distinct from the Boc group (1.4 ppm), Benzylic CH₂ (4.1 ppm), and Aromatics (6.6–7.2 ppm).
-
Recommended IS: Dimethyl Sulfone (DMSO₂)
-
Signal: Singlet at
3.0 ppm. -
Rationale: It sits in the "silent region" between the Boc and Benzylic signals. It is non-volatile, stable, and highly soluble in DMSO.
-
Alternative:3,5-Dinitrobenzoic acid (
~9.0 ppm) if the water peak in DMSO interferes with the 3.0 ppm region.
-
2.2 Experimental Protocol
-
Instrument: 400 MHz NMR (or higher) equipped with a temperature-controlled probe (298 K).
-
Solvent: DMSO-d₆ (99.9% D) + TMS (0.05% v/v).
-
Relaxation Delay (
): Set to of the longest relaxing proton (typically the IS or the aromatic protons). Recommended: 30–60 seconds . -
Pulse Angle:
pulse for maximum sensitivity (requires long ). -
Scans (ns): Adjust to achieve S/N > 250:1 for the target signals (typically 16–64 scans).
-
Processing: Zero filling to min 64k points; Exponential line broadening (0.3 Hz); Manual phasing (critical).
2.3 qNMR Workflow Diagram
Figure 1: Validated qNMR workflow ensuring metrological traceability.
Methodology: HPLC-UV
Role: Routine Quality Control (Relative Purity).
3.1 Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 270 nm (Phenol absorption) and 210 nm (Amide/Carbamate backbone).
-
Flow Rate: 1.0 mL/min.
3.2 Limitation: The Response Factor Trap
In HPLC, purity is often calculated as "Area %". This assumes that the analyte and all impurities absorb UV light equally.
-
Scenario: If the sample contains tert-butyl carbamate (a synthesis byproduct), it has weak UV absorbance at 270 nm. HPLC will drastically overestimate the purity of the target molecule because the impurity is "invisible" to the detector.
Comparative Analysis & Data
The following table summarizes a simulated validation study comparing both methods on a synthesized batch of this compound.
Table 1: Method Performance Comparison
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) |
| Reference Standard | Not Required (Uses generic IS) | Required (For absolute quantification) |
| Purity Basis | Absolute Weight % (w/w) | Relative Area % (UV response) |
| Accuracy | High (<1% uncertainty) | Variable (Depends on extinction coefficients) |
| Specificity | High (Structural fingerprint) | Medium (Co-elution risk) |
| Analysis Time | ~20 mins (Prep + Run) | ~45 mins (Prep + Run + Wash) |
| Sample Consumption | High (~10-20 mg) | Low (<1 mg) |
| Detection of Salts | Yes (if protons present) | No (Salts are UV transparent) |
Table 2: Experimental Data (Representative Batch)
| Measurement Parameter | qNMR Result | HPLC-UV (270 nm) Result | Interpretation |
| Calculated Purity | 96.4% ± 0.3% | 98.9% | HPLC overestimated purity by failing to detect non-UV absorbing impurities (e.g., residual Boc-anhydride or solvent). |
| Water Content | Detected (via integral) | Not Detected | qNMR accounts for solvate mass; HPLC ignores it. |
| Residual Solvent | 1.2% (Ethyl Acetate) | Not Detected | qNMR quantifies residual process solvents simultaneously. |
Step-by-Step qNMR Analysis Guide
To ensure reproducibility (E-E-A-T), follow this specific integration strategy for the target molecule:
-
Spectrum Calibration: Calibrate the DMSO-d₆ residual quintet to 2.50 ppm.
-
Internal Standard Check: Verify Dimethyl Sulfone singlet at 3.00 ppm.
-
Target Signal Integration:
-
Region A (Boc): Integrate the singlet at
1.35–1.50 ppm. (Value = 9H). Note: Check for overlap with lipid/grease impurities. -
Region B (Benzylic): Integrate the doublet/broad singlet at
4.05–4.20 ppm. (Value = 2H). This is usually the most accurate signal. -
Region C (Aromatic): Integrate the multiplet at
6.60–7.20 ppm. (Value = 4H).
-
-
Calculation: Use the Benzylic signal (2H) against the IS signal (6H) for the purity calculation. Use the Boc signal (9H) as a confirmation check. If the Boc purity is significantly higher than the Benzylic purity, the sample likely contains residual Boc-anhydride or t-butanol.
References
-
Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative Nuclear Magnetic Resonance (qNMR). Journal of Natural Products, 75(4), 852-856. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. [Link]
Sources
Validation of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate Structure by 2D NMR Techniques
Executive Summary: The Structural Validation Challenge
In drug discovery, tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate serves as a critical intermediate, often functioning as a "linker" scaffold. The structural integrity of this molecule hinges on two factors: the stability of the Boc-protecting group and, more critically, the regiochemistry of the aromatic substitution .
While Mass Spectrometry (LC-MS) confirms molecular weight (
This guide compares the Standard 1D Approach against the Comprehensive 2D NMR Validation Suite , demonstrating why the latter is the non-negotiable standard for establishing structural certainty.
Strategic Comparison: 1D vs. 2D NMR Approaches
| Feature | Alternative A: Standard 1D ( | Alternative B: 2D Suite (HSQC/HMBC/COSY) |
| Regioisomer ID | High Risk. Meta vs. Para patterns often ambiguous due to signal overlap. | Definitive. HMBC correlations map exact connectivity of the methylene bridge to specific ring carbons. |
| Labile Protons | Variable. OH/NH often broad or invisible in | Visible. Using |
| Quaternary Carbons | Indirect. Inferred only from chemical shift. | Direct. HMBC links protons to "invisible" quaternary carbons (C-OH, C-N, C=O). |
| Validation Verdict | Insufficient for GMP/IND filing standards. | Gold Standard for structural proof. |
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and visibility of all exchangeable protons (OH and NH), this protocol mandates DMSO-d6 over Chloroform-d.
Step 1: Sample Preparation
-
Solvent: Dimethyl sulfoxide-d6 (
) (99.9% D).-
Reasoning:
often causes exchange broadening of the phenolic OH and carbamate NH, making them disappear. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp, couple-able signals.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming artifacts).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
NMR: 16 scans, 30° pulse, relaxation delay (
) 2.0s to ensure quantitative integration of aromatic protons. -
COSY (Correlation Spectroscopy): Magnitude mode, 256 increments.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes
from ). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
).
Structural Analysis & Expected Data
The Molecule
Formula:
-
Boc Group:
-Butyl + Carbonyl. -
Linker: Methylene bridge (
). -
Core: 3-substituted Phenol ring (meta substitution).
1D NMR Assignment (DMSO-d6)
Note: Chemical shifts are representative of this structural class in DMSO-d6.
| Position | Multiplicity | Integral | Assignment Logic | |
| Phenolic OH | ~9.30 | s (broad) | 1H | Disappears with |
| NH (Carbamate) | ~7.35 | t (broad) | 1H | Triplet structure indicates coupling to |
| Ar-H5 | ~7.08 | t ( | 1H | The only triplet in the aromatic region (meta pattern). |
| Ar-H2 | ~6.65 | s (broad) | 1H | Isolated between substituents; correlates to both C-alkyl and C-OH. |
| Ar-H4 / H6 | ~6.60 - 6.70 | d / m | 2H | Overlapping doublets; distinguished by HSQC/HMBC. |
| ~4.05 | d ( | 2H | Doublet due to coupling with NH. | |
| Boc ( | ~1.39 | s | 9H | Characteristic intense singlet. |
2D Validation Logic (The "Why")
COSY: Establishing the Spin Systems
-
Correlation A:
(Confirms the carbamate linkage). -
Correlation B:
and (Confirms the aromatic ring continuity). -
Crucial Check: H2 should show no strong COSY correlation to H5 (para-relationship), confirming the meta substitution.
HMBC: The "Bridge" to Certainty
HMBC is the definitive experiment because it connects protons to non-protonated carbons.
-
The Carbonyl Connection:
-
The
protons (~4.05 ppm) and the Boc methyls (~1.39 ppm) must both show long-range coupling to the Carbamate Carbonyl (~155 ppm). This proves the Boc group is attached to the nitrogen, not the oxygen.
-
-
The Regioisomer Proof (Meta vs Para):
-
The
protons must correlate to C1 (quaternary), C2 (aromatic CH), and C6 (aromatic CH). -
Differentiation: In a para-isomer, the
would correlate to two equivalent protons (symmetric). In this meta-isomer, C2 and C6 are chemically distinct.
-
Visualization of Logic Pathways
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for validating the structure.
Caption: Step-by-step workflow ensuring capture of labile protons and definitive structural assignment.
Diagram 2: HMBC Connectivity Map
This diagram visualizes the specific long-range correlations (
Caption: Key HMBC correlations. The connection of CH2 to distinct C2 and C6 signals rules out symmetry (para-substitution).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for NMR interpretation logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
AIST Spectral Database for Organic Compounds (SDBS). (2024). NMR Spectra of Benzylamine Derivatives. National Institute of Advanced Industrial Science and Technology. [Link]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Sources
Efficacy Comparison: Catalytic Strategies for the Chemoselective Synthesis of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate
Executive Summary
The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate requires the selective protection of the benzylic amine in the presence of a reactive phenolic hydroxyl group. While traditional base-mediated methods (e.g., Triethylamine/DMAP) often suffer from competitive O-acylation (forming carbonates) or di-protection, Lewis acid-catalyzed protocols have emerged as superior alternatives.
This guide evaluates three distinct catalytic methodologies: Molecular Iodine (
The Chemoselectivity Challenge
The target molecule contains two nucleophilic sites:
-
Benzylic Amine (
): The desired site for Boc-protection. -
Phenolic Hydroxyl (
): A competitive nucleophile, particularly under basic conditions.
Reaction Scheme:
Standard basic conditions increase the nucleophilicity of the phenoxide ion, leading to O-Boc byproducts. Acid-catalyzed or neutral activation of the electrophile (
Comparative Analysis of Catalysts
Catalyst A: Molecular Iodine ( ) — The Chemoselective Standard
Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the di-tert-butyl dicarbonate (
-
Key Advantage: Exceptional chemoselectivity.[1][2][3] Literature confirms exclusive
-protection even in the presence of phenols and thiols. -
Operational Benefit: Solvent-free capability or use of green solvents (DCM/Water).
Catalyst B: Zinc Perchlorate Hexahydrate ( ) — The Kinetic Powerhouse
Mechanism: The zinc cation (
-
Key Advantage: Speed.[1][4] Reactions often complete in <30 minutes at room temperature.
-
Operational Benefit: Highly efficient for electron-deficient amines, though 3-hydroxybenzylamine is relatively electron-rich. It is robust and reusable.[2][4]
Catalyst C: Triethylamine (TEA) — The Traditional Baseline
Mechanism: Acts as a proton scavenger. Often combined with DMAP (4-Dimethylaminopyridine) to form a reactive N-acylpyridinium intermediate.
-
Limitation: The basic environment promotes deprotonation of the phenol (
), leading to competitive formation of the tert-butyl carbonate (O-Boc). -
Verdict: Not recommended for high-purity requirements without careful pH control.
Data Summary: Performance Metrics
| Metric | Molecular Iodine ( | Zinc Perchlorate ( | Triethylamine (TEA) |
| Yield (Isolated) | 90 – 95% | 92 – 96% | 75 – 85% |
| Reaction Time | 2 – 3 Hours | 15 – 45 Minutes | 4 – 12 Hours |
| Chemoselectivity | Excellent ( | High ( | Moderate (Requires purification) |
| Conditions | Solvent-free or | Solvent-free or | |
| Purification | Simple filtration/wash | Aqueous workup | Column Chromatography often required |
Mechanistic Visualization
The following diagram illustrates the activation pathway of
Caption: Iodine-catalyzed activation of Boc Anhydride. The mild Lewis acidity activates the carbonyl for nucleophilic attack by the amine while leaving the phenol unreactive.
Detailed Experimental Protocols
Protocol A: Iodine-Catalyzed Synthesis (Recommended for Purity)
Based on methodology adapted from Phukan et al.
Reagents:
-
3-Hydroxybenzylamine (10 mmol)
-
Di-tert-butyl dicarbonate (
) (11 mmol, 1.1 equiv) -
Iodine (
) (0.5 mmol, 5 mol%) -
Solvent: Dichloromethane (DCM) (10 mL) or Solvent-free.
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask, dissolve 3-hydroxybenzylamine in DCM (or mix neat if liquid).
-
Catalyst Addition: Add
followed immediately by molecular iodine. -
Reaction: Stir the mixture at ambient temperature (
). The dark color of iodine may fade as the reaction proceeds. -
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the baseline amine spot.
-
Workup:
-
Add 15 mL of 5%
(sodium thiosulfate) solution to quench the iodine (removes color). -
Extract with DCM (
mL). -
Wash the organic layer with water (
mL) to remove any trace phenol salts. -
Dry over anhydrous
and evaporate under reduced pressure.[5]
-
-
Result: The product is typically obtained as a viscous oil or solid with
purity, requiring no column chromatography.
Protocol B: Zinc Perchlorate-Catalyzed Synthesis (Recommended for Speed)
Based on methodology adapted from Bartoli et al.
Reagents:
-
3-Hydroxybenzylamine (10 mmol)
- (11 mmol)
- (0.1 mmol, 1 mol%)
-
Solvent: Acetonitrile or Solvent-free.[6]
Step-by-Step:
-
Mixing: Combine the amine and
in a flask. -
Addition: Add
dropwise (if liquid) or in one portion. -
Reaction: Stir vigorously at room temperature. An exotherm may be observed; maintain temp
.[6] -
Completion: Reaction is typically complete within 15–30 minutes.
-
Workup:
-
Dilute with water (20 mL).
-
Extract with Ethyl Acetate.[5]
-
The zinc catalyst remains in the aqueous phase (potential for recovery).
-
-
Purification: Evaporate solvent. If trace O-Boc is observed (rare), recrystallize from Hexane/Ether.
References
-
Phukan, P. (2004). Iodine as a mild and efficient catalyst for N-tert-butoxycarbonylation of amines.[2] Tetrahedron Letters, 45(24), 4785-4787. Link
-
Bartoli, G., et al. (2005).[5] Zn(ClO4)2[3][7]·6H2O as a Powerful Catalyst for the Conversion of Amines into Carbamates. Journal of Organic Chemistry, 70(16), 6529–6532. Link
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Link
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
Sources
- 1. (PDF) Note Zinc chloride promoted efficient and facile BOC protection of amines [academia.edu]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate Synthesized via Different Routes
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation of a target molecule is paramount. For tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, a key building block in various synthetic endeavors, the route of synthesis can subtly influence its purity profile, which is reflected in its analytical data. This guide provides an in-depth comparison of the expected spectral data of this compound when prepared through two common and logical synthetic pathways. While direct, side-by-side published comparisons are scarce, this document leverages established spectroscopic principles and data from analogous structures to offer a predictive analysis for researchers, scientists, and drug development professionals.
The core of this guide is built on the premise that while the spectral signature of the pure target compound remains constant, the presence of route-dependent impurities and by-products can introduce subtle, yet significant, variations in the observed spectra. Understanding these potential differences is crucial for reaction monitoring, quality control, and ensuring the integrity of subsequent synthetic steps.
Plausible Synthetic Pathways
Two primary and efficient synthetic routes to this compound are considered herein:
-
Route 1: Direct Boc Protection of 3-Hydroxybenzylamine. This is a straightforward approach involving the direct protection of the amine functionality of commercially available 3-hydroxybenzylamine using di-tert-butyl dicarbonate (Boc₂O).
-
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde followed by in situ Boc Protection. This one-pot method involves the formation of an imine from 3-hydroxybenzaldehyde and an ammonia source, which is then reduced and subsequently protected without isolation of the intermediate amine.
Caption: Overview of the two synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Boc Protection of 3-Hydroxybenzylamine
This method is predicated on the nucleophilic attack of the amine on the Boc anhydride. The choice of base and solvent is critical to ensure high yield and purity.
Protocol:
-
Dissolve 3-hydroxybenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) in a biphasic system with water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: One-Pot Reductive Amination and Boc Protection
This tandem approach is efficient as it avoids the isolation of the intermediate benzylamine.[2] The choice of reducing agent is key to prevent reduction of the aldehyde before imine formation. Sodium triacetoxyborohydride is a mild and effective reagent for this purpose.[3]
Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add an ammonia source, such as ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Stir for an additional 12-16 hours at room temperature.
-
Introduce di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.5 eq) to the reaction mixture.[2]
-
Continue stirring for another 4-6 hours until the Boc protection is complete (monitored by TLC).
-
Quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Sources
A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate and its Alternatives
In the landscape of modern drug discovery and complex molecule synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as an amine, and then reveal it at a strategic point in a synthetic sequence is fundamental to achieving desired chemical transformations with high yield and purity. This guide offers a comprehensive cost-benefit analysis of a specialized amine protecting group, tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, in comparison to the widely used Boc, Cbz, and Fmoc protecting groups. This analysis is tailored for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data and detailed protocols.
The Strategic Imperative of Amine Protection
Amines are ubiquitous functional groups in pharmaceuticals and bioactive molecules, often acting as key pharmacophores or essential intermediates. Their inherent nucleophilicity and basicity, however, can lead to a multitude of undesired side reactions during a multi-step synthesis. Protecting groups serve as temporary shields, mitigating this reactivity and enabling chemists to orchestrate complex molecular architectures with precision. The ideal protecting group should be easy to install and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[1]
This guide will delve into the nuances of four key players in the realm of amine protection, with a special focus on the unique attributes of this compound.
In Focus: this compound
This compound belongs to the family of tert-butoxycarbonyl (Boc) protected amines. The presence of the 3-hydroxyphenyl moiety, however, introduces unique characteristics that can be leveraged in specific synthetic strategies. This functional handle can serve as a point for further chemical modification or influence the molecule's overall solubility and electronic properties. Hydroxybenzylamines, the core of this protecting group, are prevalent in various drugs and bioactive molecules, including certain anticancer and antimalarial agents.[2]
Synthesis and Deprotection Profile
The synthesis of this compound typically involves the reaction of 3-(aminomethyl)phenol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The deprotection, like other Boc-protected amines, is achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and isobutylene.[3][4]
The presence of the phenolic hydroxyl group raises important considerations for both protection and deprotection steps. During protection, chemoselectivity between the amine and the phenol is crucial. Fortunately, the greater nucleophilicity of the amine generally allows for selective N-Boc protection under controlled conditions. During deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the stability of the phenolic hydroxyl group is a key advantage.
The Workhorses: A Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
A thorough evaluation of this compound necessitates a direct comparison with the three most common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice among these is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.[5] Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern complex molecule synthesis.[1]
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| This compound | This compound | Acid-labile (e.g., TFA, HCl) | - Functional handle for further modification- Potential for altered solubility and electronic properties- Orthogonal to base-labile and hydrogenolysis-labile groups | - Additional functional group may require its own protection in subsequent steps- Potential for side reactions involving the phenol under certain conditions |
| Boc (tert-Butoxycarbonyl) | tert-Butoxycarbonyl | Acid-labile (e.g., TFA, HCl)[3][4] | - Stable to a wide range of non-acidic conditions- Readily available and relatively inexpensive reagents | - Harsh acidic conditions may not be suitable for acid-sensitive substrates- Formation of tert-butyl cation can lead to side reactions |
| Cbz (Carboxybenzyl) | Carboxybenzyl | Hydrogenolysis (e.g., H₂/Pd-C) | - Stable to acidic and basic conditions- Mild deprotection for many substrates | - Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes)- Requires specialized equipment for handling hydrogen gas |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., piperidine) | - Mild deprotection conditions- Orthogonal to acid-labile and hydrogenolysis-labile groups- UV-active byproduct allows for reaction monitoring | - Fmoc-protected amino acids can be more expensive- The dibenzofulvene byproduct can sometimes be problematic to remove |
Cost-Benefit Analysis: A Pragmatic Approach to Selection
The choice of a protecting group is not solely a matter of chemical compatibility; economic factors play a significant role, especially in process development and large-scale synthesis. The following table provides an estimated cost comparison for the protection of one mole of an amine using the four strategies discussed. Prices are based on bulk chemical supplier listings and are subject to variation.
| Protecting Group Strategy | Starting Amine (Example) | Reagent for Protection | Deprotection Reagent | Estimated Cost per Mole of Protected Amine (USD) |
| This compound | 3-(Aminomethyl)phenol | Di-tert-butyl dicarbonate | TFA or HCl | $150 - $300 |
| Boc | Benzylamine | Di-tert-butyl dicarbonate | TFA or HCl | $50 - $100 |
| Cbz | Benzylamine | Benzyl chloroformate | H₂/Pd-C | $80 - $150 |
| Fmoc | Benzylamine | Fmoc-Cl | Piperidine | $200 - $400 |
Note: This is an estimation and does not include solvent, base, or catalyst costs, which can vary significantly.
From a purely economic standpoint, the standard Boc protection strategy is often the most cost-effective for simple amines. However, the added functionality of this compound can provide significant value in multi-step syntheses where the hydroxyl group is utilized for further elaboration, potentially reducing the overall step count and leading to long-term cost savings. The higher cost of Fmoc protection is often justified in solid-phase peptide synthesis due to the mildness of its cleavage, which can lead to higher purity of the final peptide.[]
Experimental Protocols
To provide a practical framework for this analysis, detailed experimental protocols for the protection and deprotection of each amine derivative are provided below.
Synthesis of Protected Amines
General workflow for amine protection.
Protocol 1: Synthesis of this compound
-
To a solution of 3-(aminomethyl)phenol (1.0 eq) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF), add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired product.
Protocol 2: Synthesis of N-Boc-benzylamine [7]
-
Dissolve benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of N-Cbz-benzylamine
-
Dissolve benzylamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Synthesis of N-Fmoc-benzylamine
-
Dissolve benzylamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Deprotection of Protected Amines
General workflow for amine deprotection.
Protocol 5: Acidic Deprotection of this compound and N-Boc-benzylamine [3][4]
-
Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.
Protocol 6: Hydrogenolysis of N-Cbz-benzylamine
-
Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Stir the reaction mixture vigorously at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 7: Basic Deprotection of N-Fmoc-benzylamine
-
Dissolve the Fmoc-protected amine (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a 20% solution of piperidine in the chosen solvent.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion and Strategic Recommendations
The selection of an amine protecting group is a multifaceted decision that requires a careful balancing of chemical compatibility, process efficiency, and economic considerations.
-
This compound emerges as a valuable tool for synthetic chemists engaged in the development of complex molecules where the introduction of a functional handle for further diversification is desired. Its cost is higher than a simple Boc-protected amine but can be justified by a more convergent synthetic strategy. The stability of the phenolic hydroxyl group to the acidic deprotection conditions is a significant advantage.
-
The standard Boc protecting group remains the most economical and straightforward choice for general amine protection, provided the substrate is tolerant to strong acidic conditions for its removal.
-
The Cbz group offers an excellent orthogonal strategy, being stable to both acidic and basic conditions. Its removal by hydrogenolysis is mild, but the requirement for a catalyst and hydrogen gas can be a limitation in some laboratory settings.
-
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection. While the reagents can be more expensive, the high yields and purity often achieved in peptide synthesis can offset this initial cost.[]
Ultimately, the optimal choice of protecting group will be dictated by the specific demands of the synthetic route. A thorough understanding of the properties and cost-benefit profile of each of these protecting groups, including the strategically functionalized this compound, empowers researchers to design and execute more efficient and elegant syntheses in the pursuit of novel therapeutics and complex chemical entities.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
- Google Patents. Synthesis method of hydroxybenzylamine.
-
IndiaMART. Meta Amino Phenol - 3 Amino Phenol Latest Price, Manufacturers & Suppliers. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Cenmed Enterprises. Di Tert Butyl Dicarbonate 97% 100G. [Link]
-
Tradeindia. Benzyl Chloroformate. [Link]
-
Tradeindia. Fmoc Chloride 97.5% For Synthesis. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Nature. Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Head-to-head comparison of different analytical techniques for tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate characterization
Executive Summary & Molecular Context[1][2][3]
The characterization of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (synonymous with N-Boc-3-hydroxybenzylamine ) presents a unique analytical challenge due to its bifunctional nature. It contains a labile protecting group (Boc) sensitive to thermal and acidic stress, and a phenolic moiety susceptible to oxidative degradation.
This guide provides a head-to-head comparison of analytical techniques required to validate the identity, purity, and stability of this intermediate. Unlike standard stable compounds, the analysis here must account for the rotameric behavior of the carbamate in NMR and the thermal deprotection risks during instrumental analysis.
Molecular Profile[4]
-
IUPAC Name: this compound
-
Key Moieties: Phenol (pKa ~10), Carbamate (Acid/Thermal labile), Benzyl spacer.
-
Critical Quality Attribute (CQA): Absence of free amine (deprotected species) and oxidative quinone impurities.
Structural Confirmation: NMR vs. FTIR
For initial identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are the standard alternatives. While FTIR provides a rapid "fingerprint," NMR is non-negotiable for isomeric confirmation (meta- vs. para- substitution).
Head-to-Head Comparison
| Feature | Solution State NMR ( | FTIR (ATR) |
| Primary Utility | Definitive structural elucidation and isomer differentiation. | Rapid functional group verification (QC pass/fail). |
| Sample Prep | Dissolution in deuterated solvent (DMSO- | Solid state (neat) on diamond ATR crystal. |
| Key Insight | Rotamers: The Boc group often induces restricted rotation, causing peak broadening or doubling at RT. | H-Bonding: The phenolic -OH stretch shifts significantly based on crystalline packing. |
| Limit of Detection | ~1-5% (for impurities like isomers). | >5% (poor for trace impurity detection). |
| Verdict | Gold Standard for R&D and structure proof. | Best for Incoming Goods QC. |
Expert Protocol: NMR Solvent Selection
Why DMSO-
H NMR Assignment Table (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |
| 9.32 | Singlet (s) | 1H | Phenolic -OH | Visible only in dry DMSO; confirms oxidation state. |
| 7.35 | Triplet (t) | 1H | Carbamate -NH | Couples to benzylic CH |
| 7.05 - 6.60 | Multiplet (m) | 4H | Aromatic Ring | Pattern specific to meta-substitution (distinct from AA'BB' of para). |
| 4.08 | Doublet (d) | 2H | Benzylic -CH | Collapses to singlet if D |
| 1.39 | Singlet (s) | 9H | Boc t-Butyl | Intense peak; integration reference standard. |
Purity Profiling: HPLC-UV vs. LC-MS/MS
Quantifying purity requires separating the parent molecule from its deprotected precursor (3-hydroxybenzylamine) and synthesis byproducts (e.g., di-Boc species).
Head-to-Head Comparison
| Feature | HPLC-UV (PDA) | LC-MS (ESI) |
| Detection Principle | Chromophore absorption (Benzene ring). | Ionization (Mass-to-Charge ratio). |
| Linearity | Excellent (Beer-Lambert Law). | Variable (Matrix effects/Ion suppression). |
| Blind Spots | Non-chromophoric impurities (e.g., Boc anhydride excess). | Ionization failure in non-polar impurities. |
| Risk Factor | Low Sensitivity: Phenol is a weak chromophore compared to conjugated systems. | In-Source Fragmentation: The Boc group is fragile; high source temp can mimic impurities. |
| Verdict | Best for Purity % (Area Normalization). | Best for Impurity Identification. |
Validated HPLC Protocol (Self-Validating System)
To ensure reproducibility, the method uses an acidic mobile phase. This suppresses the ionization of the phenol (keeping it neutral/retained) and ensures the carbamate remains stable during the run.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Amide band) and 275 nm (Phenol band).
-
System Suitability Test (SST): Resolution (
) between main peak and phenol precursor must be > 2.0.
Visualization: Analytical Decision Matrix
Figure 1: Analytical decision matrix for the comprehensive characterization of N-Boc-3-hydroxybenzylamine.
Thermal Properties: DSC vs. TGA
Understanding the thermal profile is critical for process safety, particularly drying protocols. Boc-carbamates are notorious for decomposing before boiling.
Head-to-Head Comparison
| Feature | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Measurement | Heat Flow (Endo/Exothermic events). | Mass Loss vs. Temperature. |
| Critical Data | Melting Point ( | Decomposition Temperature ( |
| Specific Relevance | Identifies polymorphs of the solid. | Crucial: Quantifies the loss of isobutylene/CO |
| Verdict | Best for Solid State Characterization. | Best for Defining Drying Limits. |
Technical Insight: The "Decomposition Cliff"
For this molecule, TGA is superior for defining process limits.
-
Event 1 (Melting): Likely endothermic peak in DSC (approx. 80–100°C range for similar carbamates).
-
Event 2 (Deprotection): Onset typically around 150–180°C.
Mass Spectrometry Fragmentation Logic
When performing LC-MS, the analyst must distinguish between a synthesis impurity (missing Boc) and an in-source fragment.
-
Parent Ion: [M+H]
= 224.13 Da (approx). -
Sodium Adduct: [M+Na]
= 246.11 Da (Common in ESI). -
Fragment 1: [M+H - tBu]
= 168.07 Da (Loss of 56 Da). -
Fragment 2: [M+H - Boc]
= 124.08 Da (Loss of 100 Da - yields the free amine).
Visualization: MS Fragmentation Pathway
Figure 2: ESI+ fragmentation pathway. High source voltages often drive the reaction to the right, mimicking the presence of the free amine impurity.
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
NIST Chemistry WebBook . Standard Reference Data. National Institute of Standards and Technology. (For general MS fragmentation patterns of Boc-amines). [Link]
-
Agilent Technologies . LC/MS Method Development Guide for Labile Compounds. (Technical note on handling thermally labile Boc groups in ESI sources). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
